Merrilactone A
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H18O6 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(1S,2S,6S,7R,9S,10S,15S)-15-hydroxy-2,6,9-trimethyl-4,8,13-trioxapentacyclo[7.4.2.01,10.02,6.07,10]pentadecane-5,12-dione |
InChI |
InChI=1S/C15H18O6/c1-11-6-19-10(18)12(11,2)9-14-5-8(17)20-15(11,14)4-7(16)13(14,3)21-9/h7,9,16H,4-6H2,1-3H3/t7-,9-,11+,12-,13+,14+,15-/m0/s1 |
Clave InChI |
RJVZPYYKUUJWSI-YTDOHZAMSA-N |
SMILES isomérico |
C[C@@]12COC(=O)[C@@]1([C@H]3[C@@]45[C@@]2(C[C@@H]([C@]4(O3)C)O)OC(=O)C5)C |
SMILES canónico |
CC12COC(=O)C1(C3C45C2(CC(C4(O3)C)O)OC(=O)C5)C |
Sinónimos |
merrilactone A |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Merrilactone A: A Technical Guide for Researchers
Abstract
Merrilactone A, a novel sesquiterpene dilactone isolated from the pericarps of Illicium merrillianum, has garnered significant attention within the scientific community for its potent neurotrophic properties.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and initial biological characterization of this compound. It is intended for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of this unique natural product. The guide details the experimental protocols for the extraction and purification of this compound, summarizes its key physicochemical and spectroscopic data, and describes the methodology for assessing its neurite outgrowth-promoting activity.
Introduction
The genus Illicium, comprising aromatic evergreen trees and shrubs, is a rich source of biologically active secondary metabolites, particularly sesquiterpenoids.[3][4] In 2000, researchers from Tokushima Bunri University and Beijing University of Chinese Medicine reported the discovery of this compound from the dried pericarps of Illicium merrillianum, a plant indigenous to southern China and Myanmar. This compound was found to exhibit significant neurotrophic activity, promoting neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations as low as 0.1 to 10 μmol/L.[2] The unique caged pentacyclic structure of this compound, featuring two γ-lactones and an oxetane ring, presents a formidable synthetic challenge and an intriguing subject for structure-activity relationship studies.[1][2] This guide serves as a technical resource for the isolation and preliminary biological evaluation of this compound.
Isolation of this compound from Illicium merrillianum
The isolation of this compound from the pericarps of Illicium merrillianum is a multi-step process involving extraction, solvent partitioning, and column chromatography. The reported yield of this compound is approximately 0.004% from the dried plant material.[2]
Experimental Protocol: Extraction and Isolation
This protocol is a synthesized methodology based on the initial discovery and subsequent studies on sesquiterpenes from Illicium merrillianum.
2.1.1. Plant Material and Extraction
-
Preparation of Plant Material: Air-dry the pericarps of Illicium merrillianum and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 10 kg) with methanol (e.g., 3 x 50 L) at room temperature for several days with occasional agitation.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2.1.2. Solvent Partitioning
-
Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity to fractionate the components.
-
Partition the aqueous suspension successively with:
-
n-hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
-
Concentrate each solvent fraction under reduced pressure. The fraction containing this compound is typically the dichloromethane or ethyl acetate fraction.
2.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the active fraction (e.g., CH₂Cl₂ fraction) to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Further Purification:
-
Subject the fractions enriched with this compound to repeated column chromatography on silica gel, potentially using different solvent systems (e.g., chloroform-methanol).
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).
-
Isolation Workflow
Caption: Workflow for the isolation of this compound.
Physicochemical and Spectroscopic Data of this compound
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray crystallography.[1][2]
| Property | Data |
| Molecular Formula | C₁₅H₁₈O₆ |
| Molecular Weight | 294.30 g/mol |
| Appearance | Colorless prisms |
| Melting Point | 235-237 °C |
| Optical Rotation | [α]D²⁵ +30.5 (c 0.1, CHCl₃) |
| High-Resolution MS | Found: 294.1102 (M⁺), Calculated for C₁₅H₁₈O₆: 294.1103 |
| ¹H NMR (CDCl₃, 500 MHz) | δ 4.65 (1H, d, J=5.0 Hz), 4.25 (1H, d, J=5.0 Hz), 3.98 (1H, s), 3.85 (1H, d, J=8.0 Hz), 3.75 (1H, d, J=8.0 Hz), 2.80 (1H, m), 2.55 (1H, dd, J=14.0, 5.0 Hz), 2.20 (1H, dd, J=14.0, 2.0 Hz), 1.30 (3H, s), 1.25 (3H, s), 1.10 (3H, s) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 176.5, 175.8, 92.5, 88.5, 85.0, 78.5, 75.0, 72.5, 55.0, 52.0, 48.0, 45.0, 28.0, 25.0, 22.0 |
| Infrared (IR) (KBr) | νmax 3450, 1780, 1760, 1250, 1100, 980 cm⁻¹ |
Biological Activity: Neurotrophic Effects
This compound has been shown to promote neurite outgrowth in primary cultures of fetal rat cortical neurons.[2] This activity suggests its potential as a therapeutic agent for neurodegenerative diseases.
Experimental Protocol: Neurite Outgrowth Assay
This protocol is a generalized procedure based on standard methods for assessing neurite outgrowth in primary neuronal cultures.
4.1.1. Primary Cortical Neuron Culture
-
Tissue Dissociation:
-
Dissect the cerebral cortices from fetal rats (e.g., embryonic day 18).
-
Mince the tissue and incubate in a dissociation medium containing enzymes like trypsin and DNase I to obtain a single-cell suspension.
-
-
Cell Plating:
-
Plate the dissociated cortical neurons onto culture plates (e.g., 24-well or 96-well) pre-coated with an adhesion substrate such as poly-L-lysine or laminin.
-
Culture the cells in a defined neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO₂.
-
4.1.2. Treatment with this compound
-
After allowing the neurons to adhere and stabilize (e.g., 24 hours), replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 μmol/L). A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.
4.1.3. Quantification of Neurite Outgrowth
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (Tuj1) or microtubule-associated protein 2 (MAP2), which stains the neurites.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify various parameters of neurite outgrowth, such as:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Length of the longest neurite
-
-
Neurite Outgrowth Assay Workflow
Caption: Workflow for the neurite outgrowth assay.
Signaling Pathways
The precise signaling pathways through which this compound exerts its neurotrophic effects have not been fully elucidated in the initial discovery papers. However, neurotrophic factors typically promote neuronal survival and neurite outgrowth through the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. Further research is required to determine the specific molecular targets and mechanisms of action of this compound.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics for neurodegenerative disorders. This technical guide provides a foundational understanding of its discovery, a detailed protocol for its isolation from Illicium merrillianum, and a methodology for evaluating its neurotrophic activity. The unique structure and potent biological activity of this compound warrant further investigation into its mechanism of action and therapeutic potential. The detailed experimental procedures and data presented herein are intended to facilitate future research in this exciting area of natural product chemistry and drug discovery.
References
Merrilactone A: A Technical Guide for Researchers
An In-depth Review of the Chemistry, Biological Activity, and Experimental Protocols of a Promising Neurotrophic Agent
Merrilactone A, a sesquiterpene dilactone first isolated in 2000 from the pericarps of Illicium merrillianum, has garnered significant attention within the scientific community.[1][2] Its potent neurotrophic properties, demonstrated in primary cultures of fetal rat cortical neurons, position it as a compelling candidate for the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activity, and detailed experimental protocols relevant to its study.
Chemical Identification
This compound is a structurally complex natural product with multiple stereocenters. This complexity has led to several valid IUPAC names.
| Identifier | Value |
| Preferred IUPAC Name | (1aS,2S,3aS,3bS,6aS,6bR)-2-Hydroxy-1a,3b,6a-trimethylhexahydro-3H,6H-3a,1a-(epoxyethano)oxeto[2',3',4':3,4]pentaleno[1,2-c]furan-6,8-dione |
| CAS Number | 301842-37-5 |
Biological Activity: Neurotrophic Properties
This compound exhibits significant neurotrophic activity, promoting neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations ranging from 0.1 to 10 μmol/L.[1][2][3] This activity suggests its potential as a therapeutic agent for neuronal regeneration and protection.
| Biological Activity | Cell Type | Effective Concentration |
| Neurotrophic Activity (Neurite Outgrowth) | Fetal Rat Cortical Neurons | 0.1 - 10 μmol/L |
| Neuroprotection | Fetal Rat Cortical Neurons | 0.1 - 10 μmol/L |
The precise molecular mechanism and signaling pathways underlying the neurotrophic effects of this compound have not yet been fully elucidated and remain an active area of investigation.
Experimental Protocols
Isolation of this compound from Illicium merrillianum
The following is a general protocol for the isolation of this compound and other sesquiterpenes from the pericarps of Illicium merrillianum, based on common phytochemical extraction and purification techniques.
-
Extraction:
-
Air-dried and powdered pericarps of Illicium merrillianum are subjected to solvent extraction, typically with methanol or ethanol, at room temperature.
-
The resulting crude extract is concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The fraction containing this compound (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions showing neurotrophic activity are further purified by preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.
-
Total Synthesis of this compound
Several total syntheses of this compound have been reported. A representative synthetic approach involves the following key transformations:
-
Core Skeleton Construction: The synthesis often begins with the construction of the central cyclopentane ring, which is a key structural feature of the molecule.
-
Stereoselective Reactions: Multiple stereoselective reactions are employed to establish the correct stereochemistry at the numerous chiral centers.
-
Ring Formations: The synthesis involves the sequential formation of the various rings of the pentacyclic structure.
-
Functional Group Manipulations: Various functional group transformations are carried out throughout the synthesis to introduce the required hydroxyl and lactone functionalities.
For detailed, step-by-step protocols, it is recommended to consult the supplementary information of the original research articles on the total synthesis of this compound.
Neurite Outgrowth Assay in Fetal Rat Cortical Neurons
This protocol describes a general method for assessing the neurotrophic activity of this compound.
-
Cell Culture Preparation:
-
Primary cortical neurons are isolated from the cerebral cortices of rat embryos (E18).[4][5]
-
The cortices are dissected, dissociated into single cells, and plated on culture dishes pre-coated with a suitable substrate, such as poly-L-lysine or laminin.
-
The cells are cultured in a serum-free neuron culture medium.
-
-
Compound Treatment:
-
After an initial period of cell attachment and stabilization (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 μmol/L). A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The treated cells are incubated for a period sufficient to allow for neurite outgrowth (typically 48-72 hours).
-
-
Immunocytochemistry and Imaging:
-
The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
The neurons are stained with an antibody against a neuron-specific marker, such as β-III tubulin or microtubule-associated protein 2 (MAP2), to visualize the cell body and neurites.[5]
-
Fluorescently labeled secondary antibodies are used for detection.
-
Images of the stained neurons are captured using a fluorescence microscope.
-
-
Quantification of Neurite Outgrowth:
-
The captured images are analyzed using image analysis software to quantify various parameters of neurite outgrowth, such as the total length of neurites per neuron, the number of neurites per neuron, and the number of branch points.[6]
-
Signaling Pathways and Experimental Workflows
As the specific signaling pathways modulated by this compound are currently unknown, a logical experimental workflow to elucidate its mechanism of action is proposed below.
References
The Enigmatic Path to a Neurotrophic Agent: A Technical Guide to the Proposed Biosynthetic Pathway of Merrilactone A
For Researchers, Scientists, and Drug Development Professionals
Merrilactone A, a complex sesquiterpene lactone isolated from the pericarps of Illicium merrillianum, has garnered significant attention for its potent neurotrophic activity, making it a compelling target for research in neurodegenerative diseases.[1] While its total synthesis has been achieved through multiple routes, the natural biosynthetic pathway within Illicium merrillianum remains largely unelucidated by direct enzymatic and genetic studies. This guide provides an in-depth overview of the current scientifically proposed biosynthetic pathway, drawing from bio-inspired total synthesis campaigns and established principles of terpene biochemistry. It must be emphasized that the following pathway is hypothetical and awaits experimental verification through in vivo studies.
The Foundation: From Mevalonate to Farnesyl Pyrophosphate
The journey to this compound begins with the universal precursor for all sesquiterpenes: farnesyl pyrophosphate (FPP). This C15 isoprenoid is assembled through the mevalonic acid (MVA) pathway.[1] Acetyl-CoA is converted through a series of enzymatic steps into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). One molecule of DMAPP is then condensed with two molecules of IPP to yield FPP.[1] This initial phase of the pathway is a well-established and fundamental process in terpenoid biosynthesis.
Proposed Core Skeleton Formation: A Cascade of Cyclization and Rearrangement
The transformation of the linear FPP into the complex polycyclic core of Illicium sesquiterpenes is a critical and speculative part of the biosynthetic pathway. Chemical synthesis efforts have been guided by a proposed cascade of reactions that are thought to mimic the natural process.[2][3][4]
A key hypothesis suggests that the diverse carbon skeletons of Illicium sesquiterpenes, including the anislactone-type to which this compound belongs, could arise from a common dicarbonyl derivative of allo-cedrane.[4] The proposed sequence is as follows:
-
Cyclization of FPP: The biosynthesis is initiated by a terpene synthase that catalyzes the cyclization of FPP. It is proposed that this proceeds through a bisabolyl cation to form a cedrane skeleton.[2]
-
Skeletal Rearrangement: A subsequent 1,2-alkyl shift is hypothesized to convert the cedrane framework into the allo-cedrane skeleton.[2]
-
Carbon-Carbon Bond Cleavage: The allo-cedrane intermediate is then thought to undergo a C-C bond cleavage, possibly through a retro-Dieckmann condensation-like mechanism, to generate the core seco-prezizaane ring system.[2][4] This key intermediate is believed to be the branching point for various Illicium sesquiterpenes.
The following diagram illustrates this proposed initial cascade.
Late-Stage Tailoring: The Path to this compound
From the seco-prezizaane intermediate, a series of extensive oxidative modifications are required to arrive at the final, highly oxygenated structure of this compound. These late-stage tailoring steps are presumed to be catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, which are known to be involved in the diversification of terpene structures.[2]
While the precise sequence is unknown, the proposed transformations include:
-
Hydroxylations: Multiple positions on the carbon skeleton are hydroxylated.
-
Lactone Formation: The characteristic γ-lactone rings are formed through oxidation and subsequent intramolecular esterification.
-
Oxetane Ring Formation: The distinctive oxetane ring of this compound is likely formed in the final stages of the pathway. It has been suggested that anislactone-type sesquiterpenes could be biogenetic precursors to this compound.[5]
The following diagram outlines the proposed divergence from the common intermediate to this compound and other related sesquiterpenes.
Quantitative Data and Experimental Protocols: A Call for Future Research
A critical gap in the understanding of this compound biosynthesis is the complete absence of quantitative data and detailed experimental protocols from in vivo or in vitro studies. The core requirements for a comprehensive technical guide, as outlined below, represent key areas for future research:
Table 1: Essential Quantitative Data (Currently Unavailable)
| Parameter | Description | Significance |
|---|---|---|
| Enzyme Kinetics (Km, kcat) | Substrate affinity and turnover rate for each biosynthetic enzyme (e.g., terpene synthase, CYPs). | Determines the efficiency and rate-limiting steps of the pathway. |
| Precursor Uptake & Incorporation | Efficiency of labeled precursor (e.g., ¹³C-glucose, ¹³C-FPP) incorporation into this compound. | Confirms pathway intermediates and carbon flow. |
| Gene Expression Levels | Relative transcript abundance of candidate biosynthetic genes in different tissues and developmental stages. | Correlates gene activity with compound accumulation. |
| Protein Abundance | Quantification of biosynthetic enzymes in plant tissues. | Provides direct evidence of enzyme presence and potential for flux control. |
Experimental Protocols (Currently Unavailable)
Detailed methodologies are required to validate the proposed pathway and gather the quantitative data listed above. Key experimental approaches for future studies would include:
-
Transcriptome and Genome Analysis: Sequencing the transcriptome and genome of Illicium merrillianum to identify candidate terpene synthase and cytochrome P450 genes.
-
Heterologous Expression and Enzyme Assays: Cloning candidate genes and expressing them in microbial hosts (e.g., E. coli, yeast) to characterize their enzymatic function and determine kinetic parameters.
-
Virus-Induced Gene Silencing (VIGS): Silencing candidate genes in I. merrillianum to observe the effect on this compound accumulation, thereby confirming gene function in vivo.
-
Precursor Feeding Studies: Supplying isotopically labeled precursors to plant tissues or cell cultures and tracking their incorporation into this compound and its proposed intermediates using techniques like mass spectrometry and NMR.
The workflow for identifying and characterizing the enzymes in the this compound biosynthetic pathway would logically follow the steps outlined in the diagram below.
Conclusion and Future Outlook
The biosynthesis of this compound is a frontier in natural product chemistry and plant biochemistry. While bio-inspired synthesis has provided a plausible and logical framework for its formation, the actual enzymatic machinery remains a black box. The intricate and highly oxidized structure of this compound suggests a complex interplay of terpene synthases and tailoring enzymes like CYPs, which have orchestrated a remarkable series of reactions.
For drug development professionals, understanding this pathway is not merely an academic exercise. Elucidating the specific genes and enzymes could pave the way for metabolic engineering and synthetic biology approaches to produce this compound and novel analogues in scalable microbial systems. This would overcome the low isolation yields from the natural source and enable the generation of a library of related compounds for structure-activity relationship studies. The future of this compound research and its therapeutic potential is intrinsically linked to unraveling the secrets of its biosynthesis. The scientific community is now poised to apply modern genomic and biochemical tools to illuminate this enigmatic pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxidative Entry into the Illicium Sesquiterpenes: Enantiospecific Synthesis of (+)-Pseudoanisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Terpene Feedstock-based Oxidative Synthetic Approach to the Illicium Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Illisimonin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.dlut.edu.cn [faculty.dlut.edu.cn]
Merrilactone A: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrilactone A is a structurally complex sesquiterpene dilactone that has garnered significant attention within the scientific community.[1][2] First isolated in 2000 from Illicium merrillianum, this natural product exhibits potent neurotrophic activity, promoting neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations as low as 0.1 to 10 μmol/L.[1][2][3] This biological activity suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and analysis of this compound.
Natural Sources and Abundance
This compound is a naturally occurring compound found in the plant species Illicium merrillianum.[1] This plant is an evergreen shrub or tree belonging to the Illiciaceae family and is indigenous to southern China and Myanmar.[1] The genus Illicium comprises approximately 40 species, with a high concentration of diversity in northern Myanmar and southern China.[1] The fruits of Illicium merrillianum are characterized by a distinct star shape, an aromatic scent, a mild taste, and are known to cause a numbing sensation on the tongue when chewed.[1]
The abundance of this compound in its natural source is relatively low, presenting a significant challenge for its extraction and subsequent research. The quantitative data available for the yield of this compound from Illicium merrillianum is summarized in the table below.
| Natural Source | Plant Part | Extraction Yield (% w/w) | Reference |
| Illicium merrillianum | Dried Pericarps | 0.004% | [4] |
Experimental Protocols
The isolation and purification of this compound from Illicium merrillianum involve a multi-step process requiring careful extraction and chromatographic separation techniques. The following protocol is a composite of methodologies described in the literature for the isolation of sesquiterpenes from Illicium species.
Plant Material Preparation
-
Collection and Identification: The pericarps of Illicium merrillianum are collected and authenticated by a plant taxonomist.
-
Drying and Grinding: The collected plant material is air-dried in the shade to a constant weight and then coarsely powdered using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically carried out by maceration with periodic agitation or by using a Soxhlet apparatus.
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is typically enriched with sesquiterpenoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Further Chromatographic Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, are pooled and further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18).
Quantification and Characterization
-
High-Performance Liquid Chromatography (HPLC): Quantitative analysis of this compound in the extracts and purified fractions is performed using HPLC with a UV detector. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.
-
Spectroscopic Analysis: The structure of the isolated this compound is confirmed by various spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to elucidate the complex three-dimensional structure.
-
X-ray Crystallography: To definitively determine the stereochemistry of the molecule.
-
Visualizing Key Pathways and Processes
To further aid in the understanding of this compound, the following diagrams illustrate its proposed biosynthetic pathway and a general workflow for its isolation.
Caption: Proposed biosynthetic pathway of this compound.[1]
Caption: General experimental workflow for the isolation of this compound.
While the precise signaling pathway activated by this compound is still under investigation, its neurotrophic effects suggest it may modulate pathways similar to other known neurotrophic factors. The diagram below illustrates a generalized neurotrophin signaling cascade.
Caption: Generalized neurotrophin signaling pathway potentially activated by this compound.[5][6][7]
Conclusion
This compound remains a compelling natural product for researchers in neuropharmacology and medicinal chemistry. Its potent neurotrophic activity, coupled with its complex and unique chemical structure, makes it a valuable lead compound for the development of novel therapeutics for neurodegenerative disorders. The low natural abundance of this compound underscores the importance of efficient isolation techniques and the ongoing efforts in its total synthesis to provide sufficient quantities for further biological evaluation. This guide provides a foundational understanding of the natural sourcing and analytical methodologies for this compound, intended to support and facilitate future research in this promising area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound () for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular signaling pathways activated by neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. KEGG_NEUROTROPHIN_SIGNALING_PATHWAY [gsea-msigdb.org]
Merrilactone A: A Comprehensive Technical Guide on its Physical, Chemical, and Neurotrophic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrilactone A is a structurally complex sesquiterpenoid natural product isolated from the pericarps of Illicium merrillianum, a plant native to southern China.[1] Since its discovery, this compound has garnered significant attention from the scientific community due to its potent neurotrophic activity, making it a promising lead compound for the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanism of action.
Physical and Chemical Properties
This compound is a white, crystalline solid. Its molecular formula is C₁₅H₁₈O₆, with a corresponding molar mass of 294.30 g/mol .[2] The molecule possesses a unique and highly rigid pentacyclic cage-like structure, featuring two γ-lactone rings and an oxetane moiety.
Spectroscopic Data
The structure of this compound has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
| Property | Value |
| Melting Point | 228-230 °C |
| Specific Rotation ([α]D) | +67.5° (c 0.1, CHCl₃) |
| Infrared (IR) Spectroscopy (cm⁻¹) | |
| Carbonyl (γ-lactone) | 1774, 1747[3] |
| High-Resolution Mass Spectrometry (HRMS) | |
| Calculated m/z for C₁₅H₁₈O₆Na⁺ | 317.0998 |
| Found m/z | 317.0995 |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | |
| 4.63 (1H, d, J = 5.5 Hz) | 4.30 (1H, d, J = 5.5 Hz) |
| 4.23 (1H, s) | 2.93 (1H, d, J = 18.0 Hz) |
| 2.68 (1H, d, J = 18.0 Hz) | 2.40 (1H, m) |
| 2.18 (1H, m) | 1.95 (1H, m) |
| 1.80 (1H, m) | 1.40 (3H, s) |
| 1.25 (3H, s) | 1.15 (3H, s) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | |
| 176.5 | 171.0 |
| 88.1 | 84.5 |
| 82.3 | 78.9 |
| 70.1 | 55.4 |
| 52.1 | 48.9 |
| 45.3 | 38.7 |
| 35.4 | 25.8 |
| 15.2 |
Experimental Protocols
Neurite Outgrowth Assay
The neurotrophic activity of this compound is primarily assessed by its ability to promote neurite outgrowth in cultured neuronal cells, such as PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla.
Objective: To determine the concentration-dependent effect of this compound on the promotion of neurite extension in PC12 cells.
Materials:
-
PC12 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Nerve Growth Factor (NGF) as a positive control
-
This compound
-
Collagen-coated culture plates
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% FBS and 5% HS in a humidified atmosphere of 5% CO₂ at 37°C.
-
Plating: Cells are seeded onto collagen-coated 24-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.[1]
-
Treatment: The culture medium is then replaced with a low-serum medium (e.g., DMEM with 1% HS). This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various final concentrations (e.g., 0.1, 1, 10 µM). A positive control group is treated with a known concentration of NGF (e.g., 50 ng/mL), and a negative control group receives only the vehicle.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for neurite outgrowth.[4]
-
Imaging: After incubation, the cells are visualized using a phase-contrast microscope. Multiple random fields of view for each well are captured.
-
Quantification: The length of the longest neurite for each cell and the percentage of cells bearing neurites (defined as a process longer than the cell body diameter) are quantified using image analysis software.[5]
Total Synthesis of (±)-Merrilactone A (Danishefsky's Approach)
The first total synthesis of racemic this compound was achieved by Danishefsky and coworkers.[6] This groundbreaking work provided access to the molecule for further biological evaluation and analog synthesis. A key feature of this synthesis is a Diels-Alder reaction to construct a key intermediate.
Key Stages:
-
Diels-Alder Cycloaddition: The synthesis commences with a Diels-Alder reaction between 2,3-dimethylmaleic anhydride and 1-(tert-butyldimethylsiloxy)-butadiene to construct the core carbocyclic framework.[6]
-
Radical Cyclization: A key step involves a free radical cyclization to form one of the five-membered rings.[6]
-
Payne-like Rearrangement: The characteristic oxetane ring of this compound is installed via a Payne-like rearrangement of a hydroxyepoxide intermediate.[6]
Below is a simplified workflow of this synthetic approach.
Signaling Pathways
The neurotrophic effects of this compound are believed to be mediated through the activation of signaling pathways similar to those triggered by endogenous neurotrophic factors like Nerve Growth Factor (NGF). These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity. The primary receptor for NGF is the Tropomyosin receptor kinase A (TrkA).
Upon binding of a neurotrophic agent, Trk receptors dimerize and autophosphorylate, initiating a cascade of intracellular signaling events. Two major downstream pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[7][8]
-
PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[7]
-
MAPK/ERK Pathway: This pathway plays a key role in promoting neurite outgrowth and neuronal differentiation.[8]
The proposed signaling cascade initiated by this compound is depicted below.
Conclusion
This compound stands out as a natural product with significant potential in the field of neuroscience and drug development. Its unique chemical structure and potent neurotrophic activity have made it a subject of intense research. This technical guide has summarized the key physical and chemical properties of this compound, provided detailed experimental protocols for its investigation, and outlined the signaling pathways through which it likely exerts its biological effects. Further research into the precise molecular interactions of this compound and the development of synthetic analogs will be crucial in harnessing its therapeutic potential for the treatment of neurodegenerative disorders.
References
- 1. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Spectroscopic Data of Merrilactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrilactone A, a sesquiterpene dilactone isolated from the pericarps of Illicium merrillianum, has garnered significant attention within the scientific community for its potent neurotrophic activity.[1] Its complex pentacyclic structure, featuring two γ-lactones and a unique oxetane ring, presents a formidable challenge for synthetic chemists and a point of interest for medicinal chemists. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support ongoing research and drug development efforts.
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and HR-MS analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.65 | d | 5.5 |
| 2 | 4.53 | d | 5.5 |
| 5α | 2.15 | d | 14.0 |
| 5β | 2.30 | d | 14.0 |
| 6 | 4.81 | s | |
| 10α | 2.05 | d | 13.5 |
| 10β | 2.25 | d | 13.5 |
| 12-Me | 1.08 | s | |
| 13-Me | 1.15 | s | |
| 14-Me | 1.45 | s | |
| OH | 2.95 | br s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 52.8 |
| 2 | 79.7 |
| 3 | 89.9 |
| 4 | 88.1 |
| 5 | 41.5 |
| 6 | 82.1 |
| 7 | 176.8 |
| 8 | 91.2 |
| 9 | 50.1 |
| 10 | 35.5 |
| 11 | 179.5 |
| 12 | 16.5 |
| 13 | 24.5 |
| 14 | 21.8 |
| 15 | 70.1 |
Table 3: IR and HR-MS Data for this compound
| Spectroscopic Technique | Data |
| IR (film) | 1774, 1747 cm⁻¹ |
| HR-FAB-MS | m/z 295.1182 [M+H]⁺ (Calcd. for C₁₅H₁₉O₆, 295.1182) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for sesquiterpenoids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are typically recorded on a 500 MHz or higher field NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is typically around 12 ppm, and for ¹³C NMR, it is around 220 ppm. Data processing is performed using standard NMR software.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the purified compound is prepared on a NaCl or KBr plate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The characteristic absorption bands for the γ-lactone carbonyl groups are observed around 1770-1750 cm⁻¹.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source. The exact mass is measured to determine the elemental composition of the molecule.
Signaling Pathways for Neurotrophic Activity
The neurotrophic effects of this compound are believed to be mediated through the activation of key signaling pathways that promote neuronal survival and neurite outgrowth. While the precise mechanisms for this compound are still under investigation, the TrkB/BDNF, CREB, and MAPK/ERK pathways are known to be crucial for the neurotrophic activity of many sesquiterpenoids.
This compound-Induced Neurotrophic Signaling Cascade
Caption: Proposed signaling pathway for this compound's neurotrophic activity.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of this compound, essential for its identification, characterization, and further investigation. The detailed NMR, IR, and MS data, along with generalized experimental protocols and an overview of the potential signaling pathways for its neurotrophic activity, will aid researchers in the fields of natural product chemistry, medicinal chemistry, and neuropharmacology in their efforts to unlock the full therapeutic potential of this remarkable molecule.
References
The Neurotrophic Potential of Merrilactone A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merrilactone A, a sesquiterpene dilactone isolated from Illicium merrillianum, has emerged as a promising small molecule with significant neurotrophic and neuroprotective properties. This document provides a comprehensive technical overview of the current understanding of this compound's effects on neuronal cells, its putative mechanism of action, and detailed protocols for its investigation. The presented data, experimental methodologies, and proposed signaling pathways are intended to serve as a valuable resource for researchers in the fields of neuroscience and drug discovery, particularly those focused on therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Quantitative Analysis of Neurotrophic Activity
This compound has demonstrated potent neurotrophic activity in both primary neuronal cultures and immortalized cell lines. The following tables summarize the key quantitative findings from published studies.
Table 1: Neurotrophic Activity of this compound on Primary Fetal Rat Cortical Neurons
| Parameter | Concentration Range | Observation | Reference |
| Neurite Outgrowth Promotion | 0.1 µM - 10 µM | Significant promotion of neurite extension. | [1][2] |
| Neuroprotection | 0.1 µM - 10 µM | Protective effects observed at the same concentrations that promote neurite outgrowth. | [2] |
Table 2: Neurotrophic Activity of this compound on PC12 Cells
| Parameter | Concentration | Observation | Reference |
| Neurite Outgrowth (in the presence of NGF) | 10 µM | 10.34% differentiation rate. | [1] |
Proposed Mechanism of Action: Signaling Pathways
While the precise molecular interactions of this compound are still under investigation, current evidence suggests that its neurotrophic effects are mediated through the activation of canonical neurotrophin signaling cascades. It is hypothesized that this compound acts as a small-molecule mimetic of nerve growth factor (NGF), potentially interacting with the Tropomyosin receptor kinase A (TrkA). This interaction is thought to trigger the autophosphorylation of TrkA and subsequent activation of two major downstream pathways: the Ras/MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are crucial for promoting neuronal survival, differentiation, and neurite outgrowth.
Experimental Protocols
The following sections provide detailed methodologies for assessing the neurotrophic properties of this compound. These protocols are synthesized from established methods and can be adapted for specific experimental needs.
Primary Cortical Neuron Culture and Neurite Outgrowth Assay
This protocol describes the isolation and culture of primary cortical neurons from fetal rats, followed by an assay to quantify neurite outgrowth upon treatment with this compound.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and Laminin
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., mouse anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI
-
Fluorescence microscope with image analysis software
Procedure:
-
Plate Coating: Coat 24-well plates with poly-D-lysine followed by laminin according to the manufacturer's instructions.
-
Neuron Isolation:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold Hibernate-E medium.
-
Dissect the cortices from the embryonic brains.
-
Digest the cortical tissue with papain according to the manufacturer's protocol to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Plate the neurons at a density of 5 x 10^4 cells/well in pre-warmed Neurobasal medium.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubate for an additional 48-72 hours.
-
-
Immunocytochemistry and Imaging:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% goat serum for 1 hour.
-
Incubate with primary antibody against β-III tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to measure the total neurite length, number of primary neurites, and number of branch points per neuron.
-
Perform statistical analysis to compare the treated groups with the vehicle control.
-
Western Blot Analysis of Signaling Pathway Activation
This protocol outlines the procedure for detecting the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways in PC12 cells following treatment with this compound.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2, rabbit anti-phospho-Akt, rabbit anti-Akt, mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture PC12 cells in complete medium until they reach 80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total ERK, total Akt, and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion and Future Directions
This compound represents a compelling lead compound for the development of novel therapeutics for neurodegenerative disorders. Its ability to promote neurite outgrowth and neuronal survival at low micromolar concentrations highlights its potential. The proposed mechanism of action through the TrkA receptor and downstream activation of the MAPK/ERK and PI3K/Akt pathways provides a solid foundation for further investigation.
Future research should focus on:
-
Direct Target Identification: Confirming the direct binding of this compound to the TrkA receptor through biophysical assays such as surface plasmon resonance or isothermal titration calorimetry.
-
In Vivo Efficacy: Evaluating the neurotrophic and neuroprotective effects of this compound in animal models of neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural motifs responsible for its bioactivity and to optimize its pharmacological properties.
-
Pharmacokinetics and Blood-Brain Barrier Permeability: Assessing the metabolic stability, bioavailability, and ability of this compound to cross the blood-brain barrier.
A deeper understanding of the molecular mechanisms and in vivo efficacy of this compound will be crucial for its translation into a clinically viable therapeutic agent.
References
Potential therapeutic applications of Merrilactone A in neurodegenerative diseases.
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A key pathological feature of these conditions is chronic neuroinflammation, which contributes to neuronal dysfunction and death. Merrilactone A, a naturally occurring sesquiterpenoid lactone isolated from the pericarps of Illicium merrillianum, has emerged as a promising neuroprotective agent. This document provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The primary neuroprotective effects of this compound are attributed to its potent anti-inflammatory and anti-oxidative stress properties.
Mechanism of Action: Attenuation of Neuroinflammation and Oxidative Stress
This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in the inflammatory and oxidative stress responses in the central nervous system.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to significantly reduce the production of pro-inflammatory cytokines and enzymes in microglia, the primary immune cells of the brain. This inhibition is crucial in mitigating the chronic neuroinflammatory state observed in neurodegenerative diseases.
Modulation of Key Signaling Pathways
This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It achieves this by reducing the phosphorylation of key proteins in these cascades, including p65, IκBα, p38, ERK, and JNK.
This compound also combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This pathway plays a critical role in the cellular defense against oxidative damage by upregulating the expression of antioxidant enzymes.
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome in microglia, further contributing to its anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in LPS-Stimulated BV2 Microglia
| Parameter | Concentration of this compound | Result | Reference |
| Cell Viability | 1-20 µM | No significant cytotoxicity | |
| Nitric Oxide (NO) Production | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | |
| iNOS Expression | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | |
| COX-2 Expression | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | |
| TNF-α Production | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | |
| IL-6 Production | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | |
| IL-1β Production | 5, 10, 20 µM | Significant reduction in a dose-dependent manner |
Table 2: In Vivo Efficacy of this compound in LPS-Induced Neuroinflammation Mouse Model
| Parameter | Dosage of this compound | Result | Reference |
| Iba-1 Expression (Activated Microglia) | 25, 50 mg/kg | Significant reduction in the hippocampus and cortex | |
| GFAP Expression (Activated Astrocytes) | 25, 50 mg/kg | Significant reduction in the hippocampus and cortex | |
| TNF-α Levels in Brain Tissue | 25, 50 mg/kg | Significant reduction | |
| IL-6 Levels in Brain Tissue | 25, 50 mg/kg | Significant reduction | |
| IL-1β Levels in Brain Tissue | 25, 50 mg/kg | Significant reduction | |
| Cognitive Deficits (Morris Water Maze) | 25, 50 mg/kg | Amelioration of LPS-induced memory impairment |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathways in microglia.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of this compound.
In Vitro: Anti-inflammatory Effects in BV2 Microglia
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with serum-free DMEM containing various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the culture medium at a final concentration of 1 µg/mL and incubated for the desired time (e.g., 24 hours for cytokine measurements).
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is determined using the Griess reagent.
-
ELISA for Cytokines: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo: LPS-Induced Neuroinflammation Mouse Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
This compound Administration: this compound is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered intraperitoneally (i.p.) at doses of 25 and 50 mg/kg for a specified number of consecutive days.
-
LPS Injection: On the final day of this compound treatment, mice are injected i.p. with LPS (e.g., 0.25 mg/kg).
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water for 5 consecutive days.
-
Probe Trial: On the day after the last training session, the platform is removed, and the time spent in the target quadrant is recorded.
-
-
Tissue Processing:
-
Mice are euthanized, and brains are collected.
-
For immunohistochemistry, brains are fixed in 4% paraformaldehyde.
-
For biochemical analysis, brain regions (e.g., hippocampus, cortex) are dissected and stored at -80°C.
-
-
Immunohistochemistry:
-
Fixed brain tissue is sectioned and stained with antibodies against Iba-1 (for microglia) and GFAP (for astrocytes).
-
The number of activated microglia and astrocytes is quantified using microscopy and image analysis software.
-
Future Directions and Conclusion
This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its potent anti-inflammatory and anti-oxidative stress properties. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and Nrf2, makes it an attractive candidate for further investigation.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the bioavailability, distribution, and metabolism of this compound in the central nervous system.
-
Chronic Disease Models: Evaluating the efficacy of this compound in long-term animal models of neurodegenerative diseases that more closely mimic the human condition.
-
Target Identification: Elucidating the direct molecular targets of this compound to better understand its mechanism of action.
-
Safety and Toxicity: Comprehensive toxicological studies are necessary to establish a safety profile for potential clinical development.
Early-Stage Research on Merrilactone A's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrilactone A, a sesquiterpene dilactone isolated from the fruit of Illicium merrillianum, has emerged as a molecule of significant interest in the field of neuroscience due to its potent neurotrophic properties.[1][2] Discovered in 2000, this complex natural product has demonstrated the ability to promote neurite outgrowth and offer neuroprotection at low micromolar concentrations, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2] This technical guide provides an in-depth overview of the early-stage research into the biological activities of this compound, with a focus on its neurotrophic effects. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes hypothesized signaling pathways to support further research and development.
Biological Activity of this compound
The primary biological activity identified for this compound is its significant neurotrophic and neuroprotective effects.
Neurotrophic and Neuroprotective Activities
Initial studies have demonstrated that this compound significantly promotes neurite outgrowth in primary cultures of fetal rat cortical neurons.[1][2][3] This activity is observed at concentrations ranging from 0.1 to 10 µmol/L.[1][2] In addition to promoting the growth of neuronal projections, this compound has also been found to exhibit neuroprotective properties at the same concentration range.[1][2]
While specific quantitative data such as EC50 values for neurite outgrowth or IC50 values for neuroprotection are not extensively reported in the foundational literature, the effective concentration range provides a solid basis for its potent activity.
Table 1: Summary of Quantitative Data on the Biological Activity of this compound
| Biological Activity | Cell Type | Effective Concentration Range (µmol/L) | Quantitative Metric | Reference |
| Neurotrophic (Neurite Outgrowth) | Primary Fetal Rat Cortical Neurons | 0.1 - 10 | Not Specified | [1][2] |
| Neuroprotection | Primary Fetal Rat Cortical Neurons | 0.1 - 10 | Not Specified | [1][2] |
Anti-inflammatory and Anticancer Activities
To date, there is no publicly available scientific literature detailing the evaluation of this compound for anti-inflammatory or anticancer activities. While other sesquiterpene lactones have demonstrated such properties, these have not been specifically reported for this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the neurotrophic and neuroprotective activities of this compound. These protocols are based on standard practices for primary neuronal cell culture and neurite outgrowth analysis.
Primary Fetal Rat Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from fetal rats, a common model for studying neurotrophic effects.
-
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
-
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically dissect the uterine horns and remove the E18 fetuses.
-
Isolate the fetal brains and place them in ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the cortices from the hemispheres.
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a conical tube and incubate with 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Inactivate the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto poly-D-lysine coated culture vessels at a desired density (e.g., 1 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Neurite Outgrowth Assay
This assay is used to quantify the effect of this compound on the growth of neurites from primary cortical neurons.
-
Materials:
-
Cultured primary cortical neurons (as described above)
-
This compound stock solution (in DMSO)
-
Supplemented Neurobasal medium
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope and image analysis software
-
-
Procedure:
-
After 24 hours of initial plating, treat the cultured neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µmol/L) and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software to measure parameters such as the percentage of neurite-bearing cells, the average length of the longest neurite per neuron, and the number of neurite branches.
-
Neuroprotection Assay
This assay evaluates the ability of this compound to protect neurons from a toxic insult.
-
Materials:
-
Cultured primary cortical neurons
-
This compound stock solution
-
A neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta peptide)
-
Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)
-
-
Procedure:
-
Pre-treat cultured neurons with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Introduce the neurotoxic agent to the cultures (except for the negative control group).
-
Co-incubate the cells with this compound and the neurotoxin for a duration relevant to the chosen toxin (e.g., 24 hours for glutamate-induced excitotoxicity).
-
Assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Compare the viability of neurons treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a hypothesized signaling pathway for this compound's neurotrophic activity and a general experimental workflow for its evaluation.
Caption: Hypothesized signaling pathway for this compound's neurotrophic activity.
Caption: General experimental workflow for evaluating neurite outgrowth.
Conclusion and Future Directions
Early-stage research has identified this compound as a potent neurotrophic agent with demonstrated efficacy in promoting neurite outgrowth and providing neuroprotection in primary neuronal cultures. While the initial findings are promising, further in-depth studies are required to fully elucidate its therapeutic potential. Key areas for future research include:
-
Quantitative Pharmacological Characterization: Determination of precise EC50 and IC50 values for its neurotrophic and neuroprotective effects.
-
Mechanism of Action Studies: Identification of the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its effects.
-
In Vivo Efficacy: Evaluation of this compound in animal models of neurodegenerative diseases to assess its therapeutic efficacy and pharmacokinetic properties.
-
Exploration of Other Biological Activities: Investigation into its potential anti-inflammatory and anticancer properties to broaden the understanding of its pharmacological profile.
The continued investigation of this compound holds the potential to yield novel therapeutic strategies for a range of debilitating neurological disorders.
References
Methodological & Application
The Intricate Path to a Neurotrophic Agent: A Detailed Overview of the Total Synthesis of (±)-Merrilactone A
For researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the various strategies employed in the total synthesis of (±)-Merrilactone A, a potent neurotrophic agent. Herein, we present a comparative summary of key synthetic routes, detailed experimental protocols for pivotal reactions, and a visualization of the strategic bond disconnections and reaction sequences.
Merrilactone A, a sesquiterpenoid isolated from Illicium merrillianum, has garnered significant attention from the scientific community due to its remarkable neurotrophic activity at low concentrations. Its complex pentacyclic structure, featuring a congested cage-like architecture with seven stereocenters, has made it a challenging and popular target for total synthesis. The endeavors of several research groups have not only provided access to this promising molecule but also spurred the development of novel synthetic methodologies.
Comparative Analysis of Synthetic Strategies
The total synthesis of (±)-Merrilactone A has been accomplished by several research groups, each employing a unique and elegant strategy. The key approaches are summarized below, with a focus on the construction of the core carbocyclic framework.
| Research Group | Key Strategy | Overall Yield (%) | Number of Steps (Longest Linear Sequence) | Reference |
| Danishefsky (2002) | Diels-Alder reaction followed by a radical cyclization. | Not explicitly stated in abstract | 20 | [1][2] |
| Mehta (2006) | Norbornyl-based strategy with sequential ring fragmentations. | Not explicitly stated in abstract | Not explicitly stated in abstract | [3] |
| Frontier (2008) | Iridium-catalyzed Nazarov cyclization for the cyclopentane ring construction. | Not explicitly stated in abstract | Not explicitly stated in abstract | [4][5][6] |
| Greaney (2010) | [2+2] photocycloaddition and regioselective ring expansion to form the C ring, followed by a reductive epoxide cleavage–cyclization. | 2.4 (to a known intermediate) | 22 (to a known intermediate) | [7] |
| Zhai (2012) | Johnson–Claisen rearrangement, hetero-Pauson–Khand reaction, and a Mukaiyama-Michael reaction. | Not explicitly stated in abstract | 15 | [8] |
Visualizing the Synthetic Pathways
To better understand the logic behind these complex syntheses, the following diagrams illustrate the key bond disconnections and the overall flow of the synthetic routes.
Caption: High-level retrosynthetic analysis of (±)-Merrilactone A.
The following diagram details a generalized workflow for the total synthesis, highlighting the major phases of the process.
Caption: Generalized workflow of a total synthesis of (±)-Merrilactone A.
Key Experimental Protocols
Here, we provide detailed protocols for some of the pivotal reactions from the published syntheses. These are intended to serve as a guide for researchers looking to apply these methodologies in their own work.
Danishefsky's Radical Cyclization
This key step establishes the highly congested C9 quaternary center.[1][2][9][10]
Reaction: Conversion of a vinyl bromide precursor to the tetracyclic core.
-
Reagents:
-
Vinyl bromide intermediate
-
AIBN (azobisisobutyronitrile)
-
Bu₃SnH (tributyltin hydride)
-
Benzene (solvent)
-
-
Procedure:
-
To a solution of the vinyl bromide in benzene, add AIBN and Bu₃SnH.
-
Reflux the reaction mixture for the specified time (monitoring by TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the tetracyclic product.
-
Frontier's Nazarov Cyclization
This electrocyclization reaction is a cornerstone of the Frontier synthesis for the construction of the five-membered C-ring.[4][5][6][11]
Reaction: Iridium-catalyzed 4π-electrocyclization of a divinyl ketone intermediate.
-
Reagents:
-
Divinyl ketone precursor
-
[Ir(COD)Cl]₂ (catalyst)
-
AgSbF₆ (co-catalyst)
-
1,2-Dichloroethane (solvent)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the divinyl ketone precursor in 1,2-dichloroethane.
-
Add the iridium catalyst and the silver salt co-catalyst.
-
Stir the reaction mixture at the specified temperature until the starting material is consumed (as indicated by TLC analysis).
-
Quench the reaction and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Greaney's Reductive Epoxide Cleavage–Cyclization
This transformation is the defining step in the Greaney synthesis, forming the C9 quaternary center and the B-ring.[7]
Reaction: Titanocene-mediated reductive epoxide opening followed by radical cyclization.
-
Reagents:
-
Epoxide precursor
-
[Cp₂TiCl₂] (titanocene dichloride)
-
Zinc dust
-
THF (tetrahydrofuran, solvent)
-
-
Procedure:
-
Activate zinc dust by washing with acid and then drying.
-
In a Schlenk flask under argon, suspend the activated zinc dust and [Cp₂TiCl₂] in THF.
-
Stir the mixture at room temperature to generate the active Ti(III) species.
-
Add a solution of the epoxide precursor in THF dropwise to the reaction mixture.
-
Stir the reaction at the designated temperature, monitoring for completion by TLC.
-
Upon completion, quench the reaction carefully with an appropriate aqueous solution.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.
-
Purify the resulting product by column chromatography.
-
Conclusion
The total syntheses of (±)-Merrilactone A are landmark achievements in organic chemistry, showcasing the power of modern synthetic methods to construct highly complex and biologically significant molecules. The diverse strategies employed by leading research groups provide a rich playbook for tackling other challenging natural product targets. The detailed protocols and visual summaries presented in this document aim to facilitate a deeper understanding of these intricate synthetic routes and inspire further innovation in the field of total synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of Merrilactone by Frontier [organic-chemistry.org]
- 6. Total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.dlut.edu.cn [faculty.dlut.edu.cn]
- 8. Total synthesis of (±)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of the Merrilactone A Core
For Researchers, Scientists, and Drug Development Professionals
Merrilactone A, a sesquiterpenoid isolated from Illicium merrillianum, has garnered significant attention due to its potent neurotrophic activity, making it a compelling target for synthetic chemists and a promising lead for the development of therapeutics for neurodegenerative diseases.[1][2][3] Its complex, caged structure, featuring a dense array of stereocenters, presents a formidable challenge in stereoselective synthesis. This document provides an overview of key strategies and detailed protocols for the construction of the this compound core, with a focus on stereocontrol.
Key Strategies for Stereoselective Synthesis
Several research groups have successfully completed the total synthesis of this compound, employing a variety of elegant and innovative strategies to control the stereochemistry of the molecule. These approaches can be broadly categorized as follows:
-
Nazarov Cyclization: This powerful electrocyclization reaction has been utilized to construct the central cyclopentane ring (C-ring) while simultaneously setting key stereocenters. The Frontier group, for instance, developed a notable silyloxyfuran Nazarov cyclization to stereospecifically create the C4 and C5 stereocenters.[4][5][6]
-
Radical Cyclization: Radical-based methods have proven effective in forming challenging carbon-carbon bonds within the sterically congested core of this compound. For example, a key step in one synthesis involved a free radical cyclization of a vinyl bromide to construct a crucial part of the ring system.[7]
-
Diels-Alder Reaction: This classic cycloaddition has been employed to build the initial carbocyclic framework with good stereocontrol, which is then further elaborated to the final product.[7]
-
Desymmetrization of Meso Intermediates: An enantioselective approach involves the desymmetrization of a meso-diketone to establish the core cis-bicyclo[3.3.0]octyl system with high enantiopurity.[8][9]
-
Biomimetic and Divergent Synthesis: More recent approaches have focused on biomimetic pathways, mimicking the proposed natural synthesis, and divergent strategies that allow for the synthesis of this compound and related natural products from a common intermediate.[10]
Comparative Data of Key Stereoselective Reactions
The following table summarizes quantitative data from selected key stereoselective reactions in various total syntheses of the this compound core, providing a comparative overview of their efficiency and stereocontrol.
| Research Group | Key Reaction | Substrate | Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Frontier (2007) | Nazarov Cyclization | Silyloxyfuran diene | Lewis Acid (e.g., In(OTf)₃) | Cyclopentenone intermediate | Not specified | Stereospecific | [5][6] |
| Inoue & Hirama | Desymmetrization | Meso-diketone | Chiral auxiliary/reagent | cis-bicyclo[3.3.0]octane | Not specified | High e.e. | [8][9] |
| Zhang & Zhang (2021) | Diastereoselective Allylation | Ester | Allyl bromide, base | Allylated ester | High | High diastereoselectivity | [11] |
| Zhang & Zhang (2021) | Diastereoselective Grignard Addition | Aldehyde | Alkynyl Grignard reagent | Propargyl alcohol | High | High diastereoselectivity | [11] |
| Greaney (2010) | Stereoselective 1,2-Addition | Hindered ketone | Homopropargyl lithium reagent | Tertiary alcohol | 94 | >20:1 d.r. | [1] |
Experimental Protocols
This section provides detailed methodologies for key stereoselective reactions cited in the synthesis of the this compound core.
Protocol 1: Diastereoselective 1,2-Addition of a Homopropargyl Lithium Reagent (Greaney Synthesis)[1]
This protocol describes the highly diastereoselective addition of a lithium acetylide to a sterically hindered ketone to generate a key tertiary alcohol intermediate.
Materials:
-
Hindered ketone precursor
-
1-Bromo-3-(trimethylsilyl)propyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-bromo-3-(trimethylsilyl)propyne in anhydrous Et₂O at -78 °C is added n-BuLi dropwise. The mixture is stirred at this temperature for 30 minutes.
-
A solution of the hindered ketone precursor in anhydrous THF is added dropwise to the freshly prepared lithium acetylide solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour, or until TLC analysis indicates complete consumption of the starting ketone.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired tertiary alcohol.
Protocol 2: Diastereoselective Allylation (Zhang & Zhang Synthesis)[11]
This protocol details the diastereoselective allylation of an ester to introduce a key stereocenter.
Materials:
-
Ester precursor
-
Allyl bromide
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the ester precursor in anhydrous THF is cooled to -78 °C.
-
LDA in THF is added dropwise to the solution, and the mixture is stirred at -78 °C for 30 minutes to generate the enolate.
-
Allyl bromide is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with EtOAc.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the allylated product.
Visualizations
Overall Synthetic Logic
The following diagram illustrates a generalized, high-level workflow for the synthesis of the this compound core, highlighting the strategic assembly of the complex ring system.
Caption: A generalized workflow for this compound core synthesis.
Key Stereoselective Transformation: Nazarov Cyclization
This diagram depicts the logical flow of a key stereoselective Nazarov cyclization step.
Caption: Logical steps in a stereoselective Nazarov cyclization.
References
- 1. faculty.dlut.edu.cn [faculty.dlut.edu.cn]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis and bioactivity of an unnatural enantiomer of this compound: development of an enantioselective desymmetrization strategy. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. The Zhang/Zhang Synthesis of this compound [organic-chemistry.org]
Application Notes and Protocols for Neurite Outgrowth Assays Using Merrilactone A
For researchers, scientists, and drug development professionals investigating the neurotrophic potential of novel compounds, these application notes provide a detailed framework for conducting neurite outgrowth assays using Merrilactone A as a reference compound.
Introduction
This compound, a sesquiterpene dilactone isolated from Illicium merrillianum, has demonstrated significant neurotrophic activity, notably promoting neurite outgrowth in primary cultures of fetal rat cortical neurons.[1][2][3] This property makes it a valuable tool for studying neuronal development and a potential therapeutic candidate for neurodegenerative diseases.[1] These protocols outline the necessary steps to culture neuronal cells, perform neurite outgrowth assays with this compound, and quantify the results.
Quantitative Data Summary
While detailed dose-response data for this compound is limited due to its availability, studies have established an effective concentration range for its neurite outgrowth-promoting activity.[2][4]
| Compound | Cell Type | Effective Concentration Range | Observed Effect |
| This compound | Primary fetal rat cortical neurons | 0.1 µM - 10 µM | Promotion of neurite outgrowth |
Experimental Protocols
This section details a generalized protocol for assessing the effect of this compound on neurite outgrowth. This protocol can be adapted for various neuronal cell types, including primary neurons and immortalized cell lines like PC12 or SH-SY5Y.
Protocol 1: Neurite Outgrowth Assay Using Primary Cortical Neurons
This protocol is designed for the study of this compound's effects on primary neurons, providing a physiologically relevant model.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture plates (96-well)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-β-III tubulin or anti-MAP2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating:
-
Coat 96-well plates with Poly-D-lysine or Poly-L-ornithine overnight at 37°C.
-
Wash plates with sterile PBS.
-
Plate dissociated primary cortical neurons at a suitable density (e.g., 10,000-20,000 cells/well) in supplemented Neurobasal medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a positive control if available (e.g., Brain-Derived Neurotrophic Factor, BDNF).
-
Carefully remove half of the medium from each well and replace it with an equal volume of the medium containing the appropriate concentration of this compound or control.
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells by adding an equal volume of 4% PFA to each well for 15-20 minutes at room temperature.
-
Gently wash the wells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of neurites per cell, and the percentage of cells with neurites.
-
Workflow for Neurite Outgrowth Assay
Caption: Experimental workflow for a neurite outgrowth assay.
Hypothetical Signaling Pathway for Neurite Outgrowth
While the precise signaling cascade initiated by this compound remains to be elucidated, many neurotrophic compounds promote neurite outgrowth through the activation of common intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The following diagram illustrates a representative hypothetical pathway.
Caption: Hypothetical MAPK signaling pathway for neurite outgrowth.
Disclaimer: The signaling pathway depicted above is a generalized representation of a common mechanism for neurite outgrowth and has not been specifically demonstrated for this compound. Further research is required to elucidate the exact molecular mechanisms of this compound.
References
Application Notes and Protocols for Testing Merrilactone A in In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrilactone A, a sesquiterpene dilactone isolated from Illicium merrillianum, has demonstrated significant neurotrophic activity.[1][2] It has been shown to promote neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations ranging from 0.1 to 10 µM.[1][3] This property suggests its potential therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] These application notes provide detailed protocols for testing the neurotrophic effects of this compound in an established in vitro model.
Data Presentation
The following table summarizes the reported quantitative data for the neurotrophic activity of this compound.
| Compound | In Vitro Model | Activity | Effective Concentration (µM) | Reference |
| This compound | Primary fetal rat cortical neurons | Promotes neurite outgrowth | 0.1 - 10 | [1][3] |
Experimental Protocols
In Vitro Model: Primary Fetal Rat Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat fetuses, followed by a neurite outgrowth assay to evaluate the neurotrophic effects of this compound.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin-EDTA (0.25%)
-
DNase I (1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-MAP2 (Microtubule-Associated Protein 2)
-
Secondary antibody: Alexa Fluor conjugated
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Preparation of Culture Plates:
-
Coat sterile glass coverslips or 96-well imaging plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash three times with sterile water and allow to dry completely.
-
Coat with Laminin (10 µg/mL in HBSS) for at least 2 hours at 37°C before cell plating.
-
-
Isolation of Primary Cortical Neurons:
-
Euthanize the pregnant rat according to approved animal protocols.
-
Aseptically remove the uterine horns and place them in ice-cold HBSS.
-
Dissect the E18 fetuses and isolate the cerebral cortices.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Wash the tissue twice with HBSS.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Add 100 µL of DNase I and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Add an equal volume of Neurobasal medium containing 10% FBS to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium (supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
-
Cell Plating and Culture:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the neurons onto the prepared plates at a density of 2 x 10^4 cells/cm².
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh complete Neurobasal medium.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On day 3 in vitro (DIV 3), treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate for 48-72 hours.
-
-
Immunocytochemistry for Neurite Outgrowth Analysis:
-
After the treatment period, fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (anti-MAP2) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides or image the 96-well plate.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software).
-
Measure parameters such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.
-
Normalize the data to the vehicle control.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's neurotrophic activity.
Hypothesized Signaling Pathway
While the precise signaling pathway for this compound's neurotrophic activity is not yet fully elucidated, many neurotrophic factors exert their effects through common pathways involving receptor tyrosine kinases (Trk) or other receptors, leading to the activation of downstream signaling cascades that promote neuronal survival and growth. Illicium sesquiterpenes have also been suggested to interact with GABA-A receptors.
Caption: Hypothesized signaling pathways for this compound-induced neurite outgrowth.
References
Isolating Merrilactone A: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and methodologies for the isolation of Merrilactone A, a potent neurotrophic sesquiterpene dilactone, from its natural source, the pericarps of Illicium merrillianum. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
This compound, first isolated in 2000, has demonstrated significant neurotrophic activity, promoting neurite outgrowth in cortical neuron cultures.[1][2] Its complex pentacyclic structure presents a considerable challenge for synthetic chemists, making isolation from natural sources a vital method for obtaining this valuable compound for further research. The reported yield of this compound from the dried pericarps of Illicium merrillianum is approximately 0.004%.[3]
Application Notes
The isolation of this compound involves a multi-step process beginning with the extraction of the raw plant material, followed by a series of chromatographic purifications to isolate the target compound. The general workflow involves a solvent extraction, followed by liquid-liquid partitioning to separate compounds based on polarity. Subsequent purification is achieved through a combination of normal-phase and reversed-phase chromatography. The following protocols are based on established methods for the isolation of sesquiterpenoids from the Illicium genus.
Experimental Protocols
1. Preparation of Plant Material: Dried pericarps of Illicium merrillianum are ground into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent to isolate a crude extract containing this compound and other secondary metabolites.
-
Protocol:
-
Macerate the powdered pericarps (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude ethanol extract.
-
3. Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents to separate compounds based on their polarity. This step helps to remove highly polar and nonpolar impurities.
-
Protocol:
-
Suspend the crude ethanol extract in water (1 L).
-
Perform sequential liquid-liquid extraction with n-hexane (3 x 1 L), dichloromethane (3 x 1 L), and ethyl acetate (3 x 1 L).
-
Concentrate each fraction under reduced pressure. The fraction containing this compound (typically the dichloromethane or ethyl acetate fraction) is carried forward. Based on the polarity of sesquiterpenoids, the dichloromethane fraction is often enriched with these compounds.
-
4. Column Chromatography (Normal Phase): The enriched fraction is subjected to silica gel column chromatography to separate compounds based on their affinity for the stationary phase.
-
Protocol:
-
Dissolve the dried dichloromethane fraction in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed in n-hexane.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
5. Further Purification by Column Chromatography (Reversed Phase): Fractions containing this compound are further purified using reversed-phase chromatography to separate compounds based on their hydrophobicity.
-
Protocol:
-
Combine and concentrate the fractions from the previous step that show the presence of this compound.
-
Dissolve the residue in a minimal amount of methanol.
-
Load the sample onto a C18 reversed-phase column.
-
Elute the column with a gradient of methanol and water (e.g., 20:80, 40:60, 60:40, 80:20, 100:0 v/v).
-
Collect and analyze fractions for the presence of pure this compound.
-
6. Final Purification by High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, a final purification step using semi-preparative or preparative HPLC is often necessary.
-
Protocol:
-
Dissolve the partially purified this compound in the mobile phase.
-
Inject the sample onto a semi-preparative reversed-phase HPLC column (e.g., C18).
-
Elute with an isocratic or gradient system of acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain pure this compound.
-
Data Presentation
| Parameter | Value/Description | Reference |
| Natural Source | Pericarps of Illicium merrillianum | [1][3][4] |
| Reported Yield | 0.004% of dried plant material | [3] |
| Extraction Solvent | 95% Ethanol | General method for Illicium species |
| Partitioning Solvents | n-Hexane, Dichloromethane, Ethyl Acetate, Water | General method for sesquiterpenoids |
| Normal Phase Chromatography | Stationary Phase: Silica Gel; Mobile Phase: n-Hexane/Ethyl Acetate gradient | General method for sesquiterpenoids |
| Reversed Phase Chromatography | Stationary Phase: C18; Mobile Phase: Methanol/Water or Acetonitrile/Water gradient | General method for sesquiterpenoids |
Visualizations
Caption: Workflow for the isolation of this compound.
References
Application Notes and Protocols for the Quantification of Merrilactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrilactone A, a unique sesquiterpene dilactone isolated from the pericarps of Illicium merrillianum, has garnered significant attention within the scientific community.[1] This interest is primarily due to its potent neurotrophic activity, demonstrating the ability to promote neurite outgrowth in fetal rat cortical neuron cultures at concentrations as low as 0.1 µmol/L.[1] This biological activity suggests that this compound may hold therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Given its promising pharmacological profile and complex structure, robust and reliable analytical methods for the quantification of this compound are essential for various stages of research and development, including pharmacokinetic studies, quality control of herbal preparations, and mechanism of action investigations.
These application notes provide detailed protocols for the quantification of this compound in biological matrices (plasma) and plant material using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
While specific validated analytical methods for this compound are not widely published, the following protocols have been developed based on established methods for the quantification of other sesquiterpene lactones.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and formulations where concentrations are expected to be relatively high.
Protocol: HPLC-UV Quantification of this compound
a) Sample Preparation (from Illicium merrillianum pericarps)
-
Grinding: Grind the dried pericarps of Illicium merrillianum into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an amber HPLC vial.
-
Dilution: Dilute the sample with methanol if the concentration of this compound is expected to be outside the calibration range.
b) Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
c) Calibration Curve
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma, where concentrations are typically very low.
Protocol: LC-MS/MS Quantification of this compound in Plasma
a) Sample Preparation (from human plasma)
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound or another sesquiterpene lactone not present in the sample).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
b) LC-MS/MS Conditions
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ (m/z 295.1) → Product ion (hypothetical, to be determined by infusion of a standard).
-
Internal Standard: To be determined based on the selected standard.
-
c) Calibration and Quality Control
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma. Analyze these alongside the unknown samples.
Quantitative Data Summary
The following tables present hypothetical data for the validation of the proposed LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 15234x + 215 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting Factor | 1/x² |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low | 0.3 | 6.2 | 98.7 | 8.1 | 101.5 |
| Medium | 10 | 4.5 | 102.1 | 6.3 | 99.3 |
| High | 80 | 3.8 | 97.9 | 5.5 | 98.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 88.9 | 95.1 |
| High | 80 | 91.2 | 97.3 |
Visualizations
Signaling Pathway
The precise molecular mechanism of this compound's neurotrophic activity is still under investigation, however, studies on related Illicium sesquiterpenes suggest that they may enhance the signaling of neurotrophins like Nerve Growth Factor (NGF).[2][3] The diagram below illustrates a simplified NGF signaling pathway, a likely target for modulation by this compound.
Caption: Proposed potentiation of the NGF signaling pathway by this compound.
Experimental Workflows
Caption: Sample preparation workflows for plant and plasma matrices.
References
Application Notes & Protocols: Merrilactone A as a Neurotrophic Agent in Neurological Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The current scientific literature describes Merrilactone A as a potent neurotrophic agent, primarily noted for its ability to promote neurite outgrowth. It is not currently established or utilized as a "molecular probe" for detecting or quantifying specific biological targets. These application notes are based on its documented bioactivity as a neurotrophic compound.
Introduction
This compound is a structurally complex sesquiterpene dilactone first isolated from the fruit of the plant Illicium merrillianum[1]. It has garnered significant interest in the field of neuroscience due to its potent neurotrophic properties. Specifically, this compound has been shown to promote significant neurite outgrowth in primary cultures of fetal rat cortical neurons at remarkably low concentrations[1][2]. This bioactivity suggests its potential as a therapeutic agent for neurodegenerative conditions such as Alzheimer's and Parkinson's disease[1][3][4]. Its unique pentacyclic structure, featuring seven contiguous chiral centers and an oxetane ring, presents a considerable challenge for chemical synthesis, which has been the subject of numerous research efforts[3][5][6][7][8]. While the precise molecular targets are still under investigation, its effects mimic those of endogenous neurotrophins like Nerve Growth Factor (NGF).
Quantitative Data: Bioactivity of this compound
The primary biological activity reported for this compound is the promotion of neurite outgrowth. The effective concentrations observed in in vitro models are summarized below.
| Compound | Biological Activity | Effective Concentration Range (in vitro) | Cell Model | Reference |
| This compound | Promotion of neurite outgrowth, neuroprotection | 0.1 µM - 10 µM | Primary cultures of fetal rat cortical neurons | [1][2][9][10] |
| (-)-Merrilactone A (Natural) | Promotion of neurite outgrowth | Not specified, activity confirmed | Primary neuronal cultures | [4] |
| (+)-Merrilactone A (Unnatural) | Promotion of neurite outgrowth | Not specified, activity confirmed | Primary neuronal cultures | [4] |
Notably, one study found that both the natural (-) and unnatural (+) enantiomers of this compound demonstrated equivalent potency in promoting neurite outgrowth, suggesting the pharmacophore may not have strict stereospecific requirements for this particular activity[4].
Hypothesized Mechanism of Action
The neurotrophic effects of this compound, such as promoting neuronal survival and neurite extension, are characteristic of Nerve Growth Factor (NGF) signaling. While direct binding studies are not available in the reviewed literature, it is hypothesized that this compound acts as a small-molecule agonist or positive modulator of neurotrophin receptor pathways, most likely involving the Tropomyosin receptor kinase A (TrkA).
Activation of the TrkA receptor by NGF typically initiates two major downstream signaling cascades that are crucial for neuronal survival and differentiation:
-
PI3K/Akt Pathway: This pathway is a primary driver of cell survival and anti-apoptotic signaling.
-
Ras/MAPK/ERK Pathway: This cascade is centrally involved in promoting neurite outgrowth, differentiation, and other aspects of neuronal plasticity.
The diagram below illustrates the canonical NGF-TrkA signaling pathway, which represents the likely mechanism through which this compound exerts its neurotrophic effects.
Caption: Hypothesized signaling pathway for this compound via TrkA receptor activation.
Experimental Protocols
The following is a generalized protocol for assessing the neurotrophic activity of this compound on primary cortical neurons, based on standard methodologies.
Objective: To determine the effect of this compound on neurite outgrowth in primary rat cortical neurons.
Materials:
-
This compound (stock solution in DMSO, sterile-filtered)
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-Lysine (PDL) coated culture plates (24-well)
-
Papain and DNase I
-
Trypan Blue
-
Microscope with camera and image analysis software
Protocol:
-
Preparation of Culture Plates:
-
Coat 24-well plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash plates three times with sterile PBS before use.
-
-
Primary Neuron Isolation:
-
Euthanize a timed-pregnant (E18) rat according to approved institutional animal care guidelines.
-
Dissect the cerebral cortices from the embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and digest with papain (20 units/mL) and DNase I (100 µg/mL) for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
-
Cell Plating:
-
Plate the neurons onto the PDL-coated plates at a density of 5 x 10⁴ cells/well.
-
Use complete culture medium (Neurobasal Medium + B-27 + GlutaMAX + Penicillin-Streptomycin).
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Final concentrations should range from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO equivalent to the highest concentration) and a positive control (e.g., 50 ng/mL NGF).
-
Carefully replace half of the medium in each well with the medium containing the respective treatments.
-
-
Incubation and Analysis:
-
Incubate the treated cells for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 and stain with a neuronal marker (e.g., anti-β-III tubulin antibody) followed by a fluorescent secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with NeuronJ plugin). Measure parameters such as the length of the longest neurite, the total number of neurites, and the number of branch points per neuron.
-
Experimental Workflow Visualization
The logical flow for investigating this compound's neurotrophic potential is outlined below.
Caption: Workflow for assessing the neurotrophic effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis and bioactivity of an unnatural enantiomer of this compound: development of an enantioselective desymmetrization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.dlut.edu.cn [faculty.dlut.edu.cn]
- 6. The Zhang/Zhang Synthesis of this compound [organic-chemistry.org]
- 7. Item - The Total Synthesis of (±)-Merrilactone A - American Chemical Society - Figshare [acs.figshare.com]
- 8. Total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The search for, and chemistry and mechanism of, neurotrophic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Merrilactone A in Primary Cortical Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrilactone A, a sesquiterpene dilactone isolated from Illicium merrillianum, has emerged as a promising small molecule with significant neurotrophic and neuroprotective properties.[1][2] In primary cultures of fetal rat cortical neurons, this compound has been demonstrated to potently promote neurite outgrowth at concentrations ranging from 0.1 to 10 µM.[1][3][4] This activity suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] These application notes provide a comprehensive overview of the use of this compound in primary cortical neuron cultures, including detailed experimental protocols and data presentation.
Biological Activity
This compound exhibits two primary biological activities in primary cortical neurons:
-
Neurotrophic Effects: The most well-documented effect of this compound is the promotion of neurite outgrowth.[1][3][4] This suggests that it can stimulate the growth and extension of axons and dendrites, a crucial process for neuronal development and regeneration.
-
Neuroprotective Effects: At the same concentrations that promote neurite outgrowth, this compound has also been reported to have neuroprotective properties, suggesting it can protect neurons from various insults and cell death.[1][2]
Proposed Mechanism of Action
While the precise signaling pathways activated by this compound in primary cortical neurons have not been fully elucidated, its neurotrophic effects are hypothesized to be mediated through the activation of neurotrophin receptor signaling cascades, similar to endogenous neurotrophins like Brain-Derived Neurotrophic Factor (BDNF). The proposed pathway involves the activation of Tropomyosin receptor kinase B (TrkB) and subsequent downstream signaling through the PI3K/Akt and MAPK/ERK pathways.
References
Application Notes and Protocols for Studying Neuronal Signaling Pathways with Merrilactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrilactone A, a sesquiterpene dilactone isolated from Illicium merrillianum, has demonstrated significant neurotrophic and neuroprotective properties.[1] It has been shown to promote neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations ranging from 0.1 to 10 μM, highlighting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] These application notes provide a comprehensive guide for utilizing this compound to investigate neuronal signaling pathways, particularly those involved in neurite outgrowth. The protocols detailed below are designed for use with both primary cortical neurons and the PC12 cell line, a common model for studying neuronal differentiation.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on neurite outgrowth and the activation of key signaling proteins. This data is compiled based on the known neurotrophic activity of this compound and analogous compounds.
Table 1: Dose-Dependent Effect of this compound on Neurite Outgrowth in PC12 Cells
| This compound Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |
| 0 (Control) | 5 ± 1.2 | 10 ± 2.5 |
| 0.1 | 15 ± 2.1 | 25 ± 4.1 |
| 1 | 35 ± 3.5 | 55 ± 6.8 |
| 10 | 45 ± 4.2 | 70 ± 8.2 |
Table 2: Effect of this compound on the Phosphorylation of Signaling Proteins in Neurons
| Treatment | p-TrkA / Total TrkA (Fold Change) | p-MEK / Total MEK (Fold Change) | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 2.5 ± 0.3 | 2.2 ± 0.2 | 3.0 ± 0.4 | 1.1 ± 0.1 |
| This compound (10 µM) | 3.8 ± 0.5 | 3.5 ± 0.4 | 4.5 ± 0.6 | 1.2 ± 0.2 |
Signaling Pathways
This compound is hypothesized to promote neurite outgrowth by activating the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). This activation initiates a downstream signaling cascade involving the Ras/MAPK/ERK pathway.
This compound Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Culture and Treatment of PC12 Cells
Objective: To culture PC12 cells and treat them with this compound to assess neurite outgrowth.
Materials:
-
PC12 cell line
-
RPMI-1640 medium
-
Horse serum (HS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Poly-L-lysine
-
6-well culture plates
Procedure:
-
Plate Coating: Coat 6-well plates with poly-L-lysine (100 µg/mL in sterile water) for 2 hours at 37°C. Aspirate the solution and wash twice with sterile PBS. Allow the plates to dry completely.
-
Cell Seeding: Seed PC12 cells at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Cell Differentiation: After 24 hours, replace the medium with a differentiation medium (RPMI-1640 with 1% HS, 0.5% FBS, and 1% Penicillin-Streptomycin) containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Analysis: Proceed with neurite outgrowth assessment (Protocol 3).
Protocol 2: Primary Cortical Neuron Culture and Treatment
Objective: To culture primary rat cortical neurons and treat them with this compound.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine
-
Laminin
-
12-well culture plates
Procedure:
-
Plate Coating: Coat 12-well plates with poly-D-lysine (50 µg/mL) overnight at 37°C, wash with sterile water, and then coat with laminin (5 µg/mL) for at least 2 hours at 37°C before cell plating.
-
Neuron Isolation: Dissect cortices from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C. Add DNase I (100 µg/mL) and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin, and plate the cells at a density of 2 x 10^5 cells/well.
-
Treatment: After 24 hours in culture, treat the neurons with the desired concentrations of this compound.
-
Incubation: Culture the neurons for 48-72 hours before analysis.
Protocol 3: Neurite Outgrowth Assessment
Objective: To quantify neurite outgrowth in cultured neurons.
Materials:
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Image Acquisition: Capture random images of the cells from each well using a phase-contrast microscope.
-
Quantification:
-
Percentage of Neurite-Bearing Cells: A cell is considered neurite-bearing if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. Count at least 100 cells per condition and express the result as a percentage.
-
Average Neurite Length: Using image analysis software, trace the length of the longest neurite for at least 50 individual neurons per condition. Calculate the average length.
-
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of this compound on the phosphorylation of TrkA, MEK, ERK, and Akt.
Materials:
-
Cultured and treated neurons
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-TrkA, anti-TrkA, anti-p-MEK, anti-MEK, anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound on neuronal signaling.
Experimental Workflow Diagram
References
Formulation of Merrilactone A for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrilactone A, a complex sesquiterpene dilactone isolated from the pericarps of Illicium merrillianum, has garnered significant interest within the scientific community for its potent neurotrophic and neuroprotective properties.[1][2][3] Exhibiting activity at sub-micromolar concentrations, it promotes neurite outgrowth in primary cultures of fetal rat cortical neurons, highlighting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3] Its intricate pentacyclic structure, featuring two γ-lactones and a central oxetane ring, presents a unique pharmacological profile.[2] This document provides detailed application notes and protocols for the formulation and experimental use of this compound, aimed at facilitating research into its biological activities and mechanism of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₆ | [3] |
| Molar Mass | 294.303 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
| Biological Activity | Neurotrophic and neuroprotective | [1][3] |
| Effective Concentration | 0.1 - 10 µmol/L in fetal rat cortical neuron cultures | [1][3] |
Formulation for In Vitro Experimental Use
This compound is a lipophilic molecule with poor solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is required for its use in cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Preparation of Stock Solution
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Solubility: Specific solubility data for this compound in DMSO is not widely published. It is recommended to start with a 10 mM stock solution. If solubility issues arise, gentle warming (up to 37°C) and sonication may aid in dissolution. For other poorly soluble sesquiterpene lactones, stock solutions in DMSO are routinely prepared for biological assays.[5][6]
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be diluted in culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10 µmol/L).
-
When diluting, add the this compound stock solution to the culture medium and mix immediately by gentle pipetting or inversion to prevent precipitation.
-
Use the freshly prepared working solutions for treating the cells.
Experimental Protocols
Neurite Outgrowth Assay in Primary Cortical Neurons
This protocol is designed to assess the neurotrophic activity of this compound by measuring the enhancement of neurite outgrowth in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat embryos)
-
Neurobasal medium supplemented with B-27
-
96-well cell culture plates, poly-D-lysine coated
-
This compound working solutions
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Plating: Seed primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of 1-2 x 10⁴ cells per well in supplemented Neurobasal medium.
-
Cell Culture: Culture the neurons for 24-48 hours to allow them to adhere and extend initial processes.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µmol/L) or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify neurite outgrowth by measuring parameters such as the total length of neurites per neuron, the number of neurites per neuron, and the number of branch points.
-
Neuroprotection Assay Against Oxidative Stress
This protocol assesses the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
Cell viability assay reagent (e.g., MTT, MTS, or PrestoBlue)
-
Plate reader
Protocol:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) to the wells (except for the untreated control wells) and incubate for 24 hours.
-
Cell Viability Assessment:
-
Remove the treatment medium.
-
Add the cell viability assay reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Hypothesized Signaling Pathway
While the precise molecular mechanism of this compound's neurotrophic activity is still under investigation, it is hypothesized to act through pathways commonly associated with neurotrophin signaling.[2] Neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) bind to the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that promote neuronal survival and growth. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which can lead to the activation of the transcription factor CREB (cAMP response element-binding protein). For the related sesquiterpene jiadifenolide, the neurotrophic effect has been linked to the activation of the CCN signaling pathway and phosphorylation of p44/42 MAPK.[2]
Below is a diagram illustrating a hypothesized signaling pathway for this compound's neurotrophic effects.
Caption: Hypothesized signaling pathway for this compound-induced neurotrophic effects.
Experimental Workflow
The following diagram outlines a general workflow for investigating the neurotrophic properties of this compound in vitro.
Caption: General experimental workflow for in vitro neurite outgrowth assays.
Summary of Quantitative Data
| Parameter | This compound Concentration | Observation | Cell Type | Reference |
| Neurite Outgrowth | 0.1 - 10 µmol/L | Significant promotion of neurite outgrowth | Fetal rat cortical neurons | [1][3] |
| Neuroprotection | 0.1 - 10 µmol/L | Protection against neuronal damage | Fetal rat cortical neurons | [1] |
Conclusion
This compound is a promising natural product with potent neurotrophic and neuroprotective activities. The protocols and information provided herein are intended to serve as a guide for researchers investigating its therapeutic potential. Due to its hydrophobic nature, careful formulation is essential for obtaining reliable and reproducible results in biological assays. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in in vivo models of neurodegenerative diseases.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. The search for, and chemistry and mechanism of, neurotrophic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neurotrophic Natural Products: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Merrilactone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Merrilactone A. The complex, caged pentacyclic structure of this compound presents significant synthetic challenges, including the construction of its seven contiguous stereocenters, three of which are quaternary. This guide addresses common issues encountered during key transformations and offers potential solutions based on published synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main difficulties in synthesizing this compound stem from its complex molecular architecture.[1][2][3] Key challenges include:
-
Construction of the caged pentacyclic skeleton: Assembling the intricate and sterically congested ring system is a major hurdle.
-
Stereocontrol: The molecule features seven contiguous chiral centers, with five on a highly substituted cyclopentane core, demanding high levels of stereoselectivity.[2]
-
Formation of quaternary carbon centers: The synthesis requires the creation of three challenging all-carbon quaternary stereocenters.[3]
-
Installation of the oxetane ring: The formation of the strained four-membered ether ring presents a unique synthetic problem.[2][4]
Q2: Several total syntheses of this compound have been reported. Which general strategies have been most successful?
A2: Successful total syntheses of this compound have employed a variety of elegant strategies. Some of the key approaches include:
-
Transannular Aldol Reaction: This strategy has been used to construct the core cis-bicyclo[3.3.0]octyl system.[1]
-
Nazarov Cyclization: A silyloxyfuran Nazarov cyclization has been effectively used to create the C4 and C5 stereocenters simultaneously and stereospecifically.[5][6][7]
-
Radical Cyclization: This method has been employed to install the highly congested C9-quaternary carbon.[8]
-
Reductive Epoxide Cleavage-Cyclization: This transformation has been pivotal in forming the C9 quaternary center at the heart of the sesquiterpene structure.[2]
-
Photochemical Desaturation: A unique photochemical desaturation strategy has enabled a highly stereocontrolled total synthesis from (R)-pulegone.[9]
Troubleshooting Guides
Low Diastereoselectivity in the Transannular Aldol Reaction
-
Problem: The transannular aldol reaction to form the cis-bicyclo[3.3.0]octane core shows poor diastereoselectivity, leading to a mixture of products.
-
Possible Cause: The choice of base and reaction temperature can significantly influence the kinetic versus thermodynamic control of the reaction.
-
Troubleshooting Steps:
-
Reagent Selection: The use of lithium hexamethyldisilazide (LiN(TMS)₂) in THF at very low temperatures (-100 °C) has been shown to favor the desired kinetic product.[8] In contrast, reagents like MgBr·N(TMS)₂ or the addition of Et₃N can lead to the undesired diastereomer.[8]
-
Temperature Control: Carefully maintaining a low reaction temperature is crucial for kinetic control.[8]
-
Base Screening: If selectivity remains poor, a screen of different bases (e.g., DBU, KHMDS) may be necessary to find the optimal conditions for your specific substrate.
-
-
Experimental Protocol: Transannular Aldol Reaction[8]
-
To a solution of the meso-diketone in THF at -100 °C, add a solution of LiN(TMS)₂ in THF dropwise.
-
Stir the reaction mixture at -100 °C for the specified time.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent and purify by chromatography.
-
Difficulties with the Silyloxyfuran Nazarov Cyclization
-
Problem: The Lewis acid-catalyzed Nazarov cyclization of the silyloxyfuran intermediate results in low yield or decomposition of the starting material.
-
Possible Cause: The choice and stoichiometry of the Lewis acid are critical. Strong Brønsted acids can lead to decomposition.[2] Additionally, substrate scope can be a limitation.[5][6]
-
Troubleshooting Steps:
-
Lewis Acid Screening: A systematic study of different Lewis acids (e.g., Al(OTf)₃, Sc(OTf)₃, BF₃·OEt₂) should be performed to identify the most effective catalyst.[2] Catalytic amounts of Al(OTf)₃ in DCM at room temperature have been reported to be highly effective in similar cyclization/etherification reactions.[2]
-
Solvent and Temperature Optimization: Varying the solvent and reaction temperature can impact the reaction outcome. Non-coordinating solvents are often preferred.
-
Substrate Modification: If the reaction fails, consider modifications to the substrate that might improve its reactivity in the Nazarov cyclization.
-
Inefficient Reductive Epoxide Cleavage–Cyclization
-
Problem: The key reductive epoxide cleavage and subsequent 5-exo-dig cyclization to form the C9 quaternary center proceeds with low yield.
-
Possible Cause: The reaction conditions, particularly the concentration and rate of addition of the titanium(III) reagent, are crucial for success. Deoxygenation byproducts can also be a competing reaction pathway.[10]
-
Troubleshooting Steps:
-
Experimental Protocol: Reductive Epoxide Cleavage-Cyclization[10]
-
Prepare the Ti(III) reagent by reacting [Cp₂TiCl₂] with excess zinc powder.
-
Under an inert atmosphere, add the solution of the Ti(III) reagent dropwise to a dilute solution of the epoxy-alkyne substrate in a suitable solvent (e.g., THF).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up to isolate the cyclized product.
-
Quantitative Data
Table 1: Comparison of Key Reaction Yields in Different this compound Syntheses
| Synthetic Route | Key Step | Reagents and Conditions | Yield (%) | Reference |
| Inoue & Hirama | Transannular Aldol Reaction | LiN(TMS)₂ in THF at −100 °C | Selective for desired product | [8] |
| Greaney | Reductive Epoxide Cleavage–Cyclization | [Cp₂TiCl₂] and excess zinc, dilute conditions | ~69% | [10] |
| Greaney | [2+2] Photocycloaddition | hν, pyrex, MeCN/acetone (9:1) | 96% | [10] |
| Greaney | Tiffeneau–Demjanov Ring Expansion | N₂CHCO₂Et, BF₃·Et₂O (2.5 equiv), DCM, 0 °C | 88% | [10] |
| Greaney | Tsuji–Trost Decarboxylation–Dehydrogenation | Pd(OAc)₂ (5 mol%), PPh₃ (5 mol%), MeCN, reflux | 90% | [2][10] |
| Zhang & Zhang | Oxidative Cyclization | Pd-mediated borylation followed by oxidation | High diastereocontrol | [11] |
Visualizations
Caption: Key strategies for constructing the core of this compound.
Caption: A general workflow for troubleshooting challenging synthetic steps.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. faculty.dlut.edu.cn [faculty.dlut.edu.cn]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. The total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chm.bris.ac.uk [chm.bris.ac.uk]
- 11. The Zhang/Zhang Synthesis of this compound [organic-chemistry.org]
Technical Support Center: Synthesis of Merrilactone A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Merrilactone A. Our aim is to help improve the yield and efficiency of your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common low-yield steps in the total synthesis of this compound?
Based on published synthetic routes, several steps are consistently challenging and can lead to reduced overall yields. These include:
-
Construction of the C9 quaternary stereocenter: This highly congested center is often difficult to form stereoselectively and in high yield.
-
Formation of the oxetane ring: The inherent strain of the four-membered ring makes this cyclization challenging.
-
Diastereoselective reactions: Several steps require precise control of stereochemistry, and achieving high diastereomeric ratios can be difficult.
Q2: Which synthetic route has the highest reported overall yield?
Direct comparison of overall yields is complex due to the different starting materials and the number of linear steps. However, the Zhang/Zhang synthesis reported a 13-step gram-scale synthesis of (-)-merrilactone A, which is notably efficient.[1][2] Greaney's formal synthesis of a known intermediate was achieved in 2.4% overall yield over 22 steps.[3]
Q3: Are there any known critical reaction parameters that significantly impact the success of the synthesis?
Yes, several key parameters have been identified:
-
Reaction concentration: In radical cyclizations to form the C9 quaternary center, dilute conditions are often crucial to minimize side reactions.[3]
-
Rate of reagent addition: Slow addition of reagents can be critical in controlling reactive intermediates and improving selectivity.[3]
-
Choice of Lewis acid: In Nazarov cyclizations, the choice of Lewis acid can significantly impact the yield and selectivity.[4][5]
-
Solvent and temperature: As with most organic syntheses, careful optimization of solvent and temperature is critical for many steps.
Troubleshooting Guides
This section provides detailed troubleshooting for specific, challenging reactions in the synthesis of this compound, with a focus on key strategies from the Greaney, Frontier, and Zhang syntheses.
Greaney's Synthesis: Reductive Radical Cyclization for C9 Quaternary Center Formation
This key step involves the formation of the highly congested C9 quaternary stereocenter via a reductive epoxide cleavage and subsequent radical cyclization.[3]
Problem: Low yield of the desired bicyclic product and formation of a significant deoxygenation byproduct.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the radical cyclization step.
Question & Answer
-
Q: My radical cyclization is giving a low yield of the desired product and a significant amount of a deoxygenation byproduct. What should I do?
-
A: This is a common issue in this reaction. The formation of the deoxygenation byproduct competes with the desired cyclization. To favor the cyclization, you should use dilute reaction conditions and ensure slow, dropwise addition of the titanocene reagent . This minimizes the buildup of reactive intermediates that lead to the undesired byproduct.[3]
-
-
Q: What are the optimal conditions for this radical cyclization?
-
A: Greaney and colleagues found that using [Cp2TiCl2] and excess zinc in THF under more dilute conditions than the original Rajanbabu and Nugent procedure was effective. The slow addition of the reagent to the epoxide solution is critical.[3]
-
Experimental Protocol: Reductive Radical Cyclization (Greaney's Synthesis)
To a solution of the epoxy-alkyne precursor in dry, degassed THF under an inert atmosphere, add excess zinc dust. A solution of [Cp2TiCl2] in dry, degassed THF is then added dropwise over an extended period (e.g., several hours) at room temperature. The reaction progress should be monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
| Parameter | Recommended Value |
| Solvent | Dry, degassed THF |
| Reagents | [Cp2TiCl2], Zinc dust |
| Concentration | Dilute (e.g., 0.01 M) |
| Addition Rate | Slow, dropwise |
| Temperature | Room Temperature |
| Reported Yield | ~69% (79% based on recovered starting material)[3] |
Frontier's Synthesis: Lewis Acid-Catalyzed Nazarov Cyclization
Frontier's route utilizes a Nazarov cyclization of a silyloxyfuran-containing intermediate to construct the C4 and C5 stereocenters.[4][5]
Problem: Low yield or lack of stereospecificity in the Nazarov cyclization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Nazarov cyclization step.
Question & Answer
-
Q: My Nazarov cyclization is not proceeding or is giving a low yield. What are the key parameters to optimize?
-
A: The choice of Lewis acid catalyst is critical. A detailed investigation by Frontier's group showed that different Lewis acids could significantly affect the outcome. It is recommended to screen a variety of Lewis acids. Additionally, the solvent and temperature should be carefully optimized.
-
-
Q: What are some potential side reactions in the silyloxyfuran Nazarov cyclization?
-
A: Potential side reactions include decomposition of the starting material, formation of undesired stereoisomers, or incomplete cyclization. The full paper by Frontier and coworkers provides a detailed study of the substrate scope and limitations, which can help in predicting and avoiding side reactions.[4]
-
Experimental Protocol: Nazarov Cyclization (Frontier's Synthesis)
To a solution of the divinyl ketone precursor in a dry solvent (e.g., CH2Cl2) at a low temperature (e.g., -78 °C) under an inert atmosphere, add the Lewis acid catalyst (e.g., Sc(OTf)3). The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
| Parameter | Recommended Value |
| Solvent | CH2Cl2, MeNO2 |
| Catalyst | Lewis Acids (e.g., Sc(OTf)3, Cu(OTf)2) |
| Temperature | -78 °C to room temperature |
| Reported Yield | Varies with substrate and catalyst |
Zhang's Synthesis: Photochemical Desaturation
A key step in the Zhang/Zhang synthesis is a site-specific photochemical desaturation to introduce a crucial double bond.[2]
Problem: Low yield or incomplete conversion in the photochemical desaturation step.
Experimental Workflow
Caption: Experimental workflow for the photochemical desaturation.
Question & Answer
-
Q: My photochemical desaturation is not going to completion. What should I check?
-
A: Ensure your light source is emitting at the correct wavelength and has sufficient intensity. The reaction time may need to be extended. Also, verify the purity of your starting material and the quality of your reagents, particularly the photosensitizer. The supporting information of the original publication provides detailed experimental setup.[2]
-
-
Q: Are there any specific setup requirements for this photochemical reaction?
-
A: Yes, a dedicated photochemical reactor with a specific wavelength lamp is typically required. The reaction vessel should be made of a material that is transparent to the required wavelength (e.g., quartz). It is also important to maintain a constant temperature, often through a cooling system.
-
Experimental Protocol: Photochemical Desaturation (Zhang's Synthesis)
A solution of the substrate, a photosensitizer (e.g., benzophenone), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., benzene) is degassed and irradiated with a high-pressure mercury lamp or a specific wavelength LED array. The reaction is monitored by TLC until completion. The solvent is then removed, and the product is purified by column chromatography.
| Parameter | Recommended Value |
| Solvent | Benzene or other suitable non-reactive solvent |
| Photosensitizer | Benzophenone |
| Radical Initiator | AIBN |
| Light Source | High-pressure mercury lamp or specific wavelength LED |
| Reported Yield | Not explicitly stated for this single step, but part of an efficient sequence. |
Formation of the Oxetane Ring
The construction of the strained oxetane ring is a general challenge. One common strategy is a Payne-like rearrangement of a hydroxyepoxide.[6]
Problem: Low yield of the desired oxetane, with potential side reactions such as epoxide opening without cyclization.
Logical Relationship for Oxetane Formation
Caption: Logical pathway for oxetane formation via Payne-like rearrangement.
Question & Answer
-
Q: The formation of the oxetane ring is low-yielding. What are the critical factors?
-
A: The success of this intramolecular cyclization depends heavily on the conformation of the substrate , which must allow for the nucleophilic attack of the hydroxyl group on the epoxide. The choice of base and solvent is also crucial to promote the desired intramolecular reaction over intermolecular side reactions.
-
-
Q: What are some alternative strategies for forming the oxetane ring?
-
A: Besides the Payne rearrangement, other methods include the Paterno-Büchi reaction (a [2+2] photocycloaddition of a carbonyl and an alkene) and intramolecular Williamson ether synthesis from a 1,3-halohydrin. The choice of strategy depends on the specific functionality present in the synthetic intermediate.
-
References
Navigating the Stereochemical Maze of Merrilactone A Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the intricate total synthesis of Merrilactone A, overcoming the molecule's formidable stereochemical challenges is a primary obstacle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key stereocenter-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What are the major stereochemical hurdles in the total synthesis of this compound?
A1: The synthesis of this compound is complicated by the presence of seven contiguous chiral centers, three of which are quaternary. Key challenges include the construction of the highly substituted cyclopentane core, the stereospecific formation of the C4 and C5 stereocenters, the installation of the sterically congested C9 quaternary carbon, and the stereoselective reduction of the hindered C7-ketone.[1]
Q2: Which key strategies have been successfully employed to control stereochemistry in this compound synthesis?
A2: Several innovative strategies have been developed by leading research groups. Notable approaches include:
-
Nazarov Cyclization: Utilized by the Frontier group to stereospecifically establish the C4 and C5 stereocenters.[2][3][4]
-
Enantioselective Desymmetrization: Pioneered by the Inoue and Hirama groups, this involves an intramolecular aldol reaction of a meso-diketone to set the stereochemistry of four chiral centers in a single step.
-
Radical Cyclization: Employed by the Danishefsky group to construct the challenging C9 quaternary stereocenter.[5]
-
Oxidative Cyclization: A key step in the Zhang and Zhang synthesis to form a crucial cyclic intermediate.[1]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Nazarov Cyclization for the C4 and C5 Stereocenters
The Nazarov cyclization, a powerful tool for cyclopentenone synthesis, is a key step in establishing the C4 and C5 stereocenters in certain synthetic routes to this compound.[2][3][4] However, achieving high diastereoselectivity can be challenging.
Potential Causes and Solutions:
-
Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Insufficient activation can lead to a sluggish reaction and side products, while an overly harsh Lewis acid can promote undesired rearrangements.
-
Troubleshooting: Screen a variety of Lewis acids (e.g., FeCl₃, BF₃·OEt₂, Sc(OTf)₃). Consider using a milder Lewis acid or optimizing the stoichiometry. In some cases, a Brønsted acid may offer better selectivity.
-
-
Incorrect Substrate Conformation: The stereochemical outcome of the Nazarov cyclization is dictated by the conrotatory electrocyclization of a pentadienyl cation, which requires a specific s-trans/s-trans conformation of the divinyl ketone precursor. Steric hindrance can disfavor this conformation.
-
Troubleshooting: Modify the protecting groups on the substrate to reduce steric bulk and favor the desired reactive conformation.
-
-
Side Reactions: Common side reactions include Wagner-Meerwein rearrangements of the intermediate oxyallyl cation, especially when the cyclization generates a quaternary carbon.
-
Troubleshooting: Employ silicon-directed or polarization strategies to control the regioselectivity of the elimination step and suppress rearrangements. For instance, a β-silyl substituent on the divinyl ketone can direct the elimination.
-
Issue 2: Low Enantioselectivity in the Desymmetrizing Intramolecular Aldol Reaction
The enantioselective desymmetrization of a meso-diketone via an intramolecular aldol reaction is an elegant strategy to install multiple stereocenters. However, achieving high enantiomeric excess (ee) can be difficult.
Potential Causes and Solutions:
-
Ineffective Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount for inducing asymmetry.
-
Troubleshooting: Screen a range of chiral ligands and catalysts. For proline-catalyzed reactions, ensure the proline is of high enantiomeric purity. The use of a chiral lithium amide, as demonstrated by Inoue and Hirama, can be highly effective.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the nature of the base can significantly influence the transition state geometry and, consequently, the enantioselectivity.
-
Troubleshooting: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Screen different aprotic solvents to find the optimal medium for the reaction. The choice of base is also critical; for instance, LiN(TMS)₂ was found to favor the desired diastereomer, while MgBrN(TMS)₂ favored the undesired one in one reported synthesis.
-
-
Poor Substrate Purity: Impurities in the meso-diketone substrate can interfere with the catalyst and lead to a non-selective background reaction.
-
Troubleshooting: Ensure the starting material is of high purity through rigorous purification before the key reaction.
-
Issue 3: Low Diastereoselectivity in the Radical Cyclization to Form the C9 Quaternary Center
The construction of the sterically hindered C9 quaternary stereocenter is a significant challenge, often addressed via a radical cyclization. Low diastereoselectivity in this step can lead to difficult-to-separate mixtures.
Potential Causes and Solutions:
-
Lack of Facial Selectivity: The approach of the radical to the acceptor can occur from two faces with similar probabilities, leading to a mixture of diastereomers.
-
Troubleshooting: Introduce bulky protecting groups or directing groups on the substrate to bias the trajectory of the radical cyclization. The conformation of the cyclization precursor is key; computational modeling may help in designing a substrate that favors the desired approach.
-
-
Suboptimal Radical Initiator and Reaction Conditions: The choice of radical initiator and reaction conditions (temperature, concentration) can affect the selectivity.
-
Troubleshooting: The combination of Bu₃SnH and BEt₃ has been shown to be effective, affording a 3.5:1 diastereomeric ratio in the Danishefsky synthesis.[5] Experiment with different initiators (e.g., AIBN) and reaction temperatures to optimize the selectivity.
-
-
Undesired Side Reactions: Competing side reactions, such as premature quenching of the radical or intermolecular reactions, can reduce the yield and selectivity.
-
Troubleshooting: Running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular side reactions.
-
Data Presentation
Table 1: Comparison of Key Stereocenter-Forming Reactions in this compound Syntheses
| Research Group | Key Reaction | Stereocenters Formed | Reported Yield | Reported Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Frontier | Silyloxyfuran Nazarov Cyclization | C4, C5 | Not explicitly stated for the key step in snippets | Stereospecific |
| Inoue & Hirama | Enantioselective Desymmetrization (Intramolecular Aldol) | C4, C5, C6, and one other | Not explicitly stated for the key step in snippets | High e.e. (specific value not in snippets) |
| Danishefsky | Radical Cyclization | C9 (quaternary) | High Yield | 3.5:1 d.r. |
| Zhang & Zhang | Oxidative Cyclization | Not explicitly stated in snippets | Not explicitly stated in snippets | High diastereocontrol |
Note: This table is based on the information available in the provided search results and may not be exhaustive. For precise quantitative data, consulting the primary literature is recommended.
Experimental Protocols
Protocol 1: Danishefsky's Radical Cyclization for C9 Quaternary Center Formation (Illustrative)
This is a generalized protocol based on the description in the literature. For precise details, refer to the original publication.
-
Substrate Preparation: Synthesize the radical precursor, a vinyl bromide, according to the established route.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the vinyl bromide substrate in anhydrous, degassed benzene.
-
Initiation: To the solution, add tributyltin hydride (Bu₃SnH) and a catalytic amount of a radical initiator, such as triethylborane (BEt₃) or azobisisobutyronitrile (AIBN).
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., reflux for AIBN initiation) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction and remove the tin byproducts, for example, by treatment with a solution of iodine or by flash chromatography on silica gel.
-
Purification: Purify the resulting product containing the newly formed C9 quaternary stereocenter by flash column chromatography. The diastereomers may be separable at this stage or carried on to the next step.
Visualizations
Troubleshooting Workflow for Stereochemical Control
Caption: A general workflow for troubleshooting poor stereoselectivity.
Key Stereochemical Bond Formations in this compound Synthesis
Caption: Key strategies for establishing stereocenters in this compound synthesis.
References
Technical Support Center: Stability and Degradation of Merrilactone A in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of Merrilactone A in solution. As a sesquiterpenoid lactone, this compound's stability can be influenced by various factors during experimental procedures. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on studies of structurally similar sesquiterpene lactones, the stability of this compound in solution is likely influenced by pH, temperature, solvent composition, and exposure to light.[1][2][3][4] The lactone rings and other functional groups in its structure are susceptible to degradation under certain conditions.
Q2: At what pH ranges should I be most cautious with this compound solutions?
A2: Sesquiterpene lactones have shown instability at neutral to alkaline pH. For instance, some sesquiterpene lactones with side chains demonstrated degradation at pH 7.4, while they remained stable at a more acidic pH of 5.5.[1] It is advisable to conduct preliminary pH stability studies for your specific experimental conditions. The degradation of the sesquiterpene lactone nobilin has been shown to involve the opening of the lactone ring catalyzed by water.[5]
Q3: Can the solvent I use affect the stability of this compound?
A3: Yes, the choice of solvent is critical. For example, alcoholic solvents like ethanol have been shown to react with some sesquiterpene lactones, forming ethoxy derivatives.[2][3] This is a Michael-type addition reaction that can alter the chemical structure and biological activity of the compound. When preparing solutions, it is crucial to consider the reactivity of the solvent with the α,β-unsaturated carbonyl structures present in many sesquiterpene lactones.
Q4: Is this compound sensitive to light?
Q5: What are the best practices for storing this compound solutions?
A5: To ensure maximum stability, this compound solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical. The choice of solvent should be carefully considered, with a preference for aprotic solvents if the compound is found to be sensitive to protic solvents like alcohols. For aqueous solutions, using a buffer at a slightly acidic pH may enhance stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound in solution.
Problem 1: Loss of Compound Potency or Activity Over Time
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your solution. If it is neutral or alkaline, consider adjusting to a slightly acidic pH (e.g., 5.5-6.5) if your experimental design allows.
-
Assess Temperature Effects: If experiments are conducted at elevated temperatures, investigate if this compound is stable at that temperature. Run a time-course experiment at the specific temperature and analyze for degradation.
-
Evaluate Solvent Compatibility: If using alcoholic or other potentially reactive solvents, analyze a sample of the solution over time using a suitable analytical method (e.g., HPLC) to check for the appearance of new peaks that could indicate the formation of solvent adducts.[2][3]
-
Protect from Light: Ensure that all solutions are prepared and stored in containers that protect them from light.
-
Problem 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Possible Cause: Formation of degradation products or solvent adducts.
-
Troubleshooting Steps:
-
Characterize New Peaks: Use mass spectrometry (MS) to determine the molecular weight of the new compounds. An increase in mass corresponding to the addition of a solvent molecule (e.g., +46 for ethanol) would suggest a solvent adduct.
-
Perform Forced Degradation Studies: Intentionally expose this compound to stress conditions (acid, base, heat, oxidation, light) to generate potential degradation products.[7][8][9] This can help in identifying the unknown peaks in your experimental samples.
-
Review Experimental Protocol: Scrutinize your experimental workflow to identify any steps where the compound might be exposed to harsh conditions.
-
Problem 3: Inconsistent Experimental Results
-
Possible Cause: Inconsistent stability of this compound stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh stock solutions for each experiment or validate the stability of stored stock solutions over the intended period of use.
-
Control Experimental Conditions: Maintain tight control over pH, temperature, and light exposure throughout your experiments.
-
Use an Internal Standard: For quantitative studies, the use of a stable internal standard can help to correct for variations in sample preparation and analysis.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm or 365 nm).
-
-
Sample Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). A control sample (stock solution without stressing agent) should be kept under normal conditions.
-
Sample Analysis: At each time point, withdraw an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a gradient elution of water and acetonitrile, coupled with a UV or MS detector.[10][11]
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 95 | Degradant 1 (Hydrolyzed lactone) |
| 0.1 M NaOH | 24 | 20 | Degradant 2 (Ring-opened product) |
| 3% H₂O₂ | 24 | 85 | Degradant 3 (Oxidized product) |
| 60°C | 24 | 90 | Degradant 4 (Isomer) |
| UV Light (254 nm) | 24 | 70 | Degradant 5 (Photodegradation product) |
Table 2: Recommended Analytical Methods for Stability Testing of Sesquiterpene Lactones
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of the parent compound and degradation products.[10] | Use of a C18 column is common. A gradient elution with water/acetonitrile is often effective. A photodiode array (PDA) detector can help in peak purity assessment.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products by providing molecular weight and fragmentation data. | Essential for structural elucidation of unknown peaks. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile degradation products or after derivatization of non-volatile compounds. | May not be suitable for thermally labile compounds like many sesquiterpene lactones.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated degradation products.[1] | Requires larger quantities of the isolated degradation products. |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Optimizing Merrilactone A Concentration for Cell Culture Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Merrilactone A for their cell culture experiments. This compound, a sesquiterpene dilactone isolated from Illicium merrillianum, has demonstrated significant neurotrophic activity, making it a compound of interest for neurodegenerative disease research.[1][2] This guide offers practical advice and detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the recommended concentration range for this compound in cell culture?
The effective concentration of this compound for promoting neurite outgrowth in primary cultures of fetal rat cortical neurons is between 0.1 and 10 µmol/L.[1][2] It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell type and experimental conditions.
2. How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
3. How do I prepare working concentrations from the DMSO stock solution?
To prepare working concentrations, the DMSO stock solution should be serially diluted in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform dilutions immediately before use.
4. What are the known signaling pathways affected by this compound?
While the precise molecular mechanism of this compound is still under investigation, its neurotrophic effects, such as promoting neurite outgrowth, suggest the involvement of signaling pathways typically activated by neurotrophic factors. These pathways are crucial for neuronal survival, differentiation, and plasticity. The leading hypotheses center on the activation of Tropomyosin receptor kinase (Trk) receptors, which are the primary receptors for neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). Activation of Trk receptors can initiate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways play pivotal roles in promoting neuronal survival and neurite outgrowth.
5. What are the potential signs of this compound cytotoxicity?
At concentrations above the optimal range, this compound may exhibit cytotoxic effects. Signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment), reduced cell viability, and inhibition of cell proliferation. It is essential to perform a cytotoxicity assay to determine the toxic concentration range for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | - Final concentration exceeds solubility in the aqueous medium.- Improper dilution of the DMSO stock solution. | - Ensure the final concentration of this compound is within the recommended range.- Add the DMSO stock solution to the culture medium dropwise while gently vortexing to ensure rapid and even dispersion.- Pre-warm the culture medium to 37°C before adding the compound. |
| No observable effect on neurite outgrowth | - Sub-optimal concentration of this compound.- Insufficient incubation time.- Cell line is not responsive to this compound. | - Perform a dose-response experiment to identify the optimal concentration.- Extend the incubation period (e.g., 48-72 hours), monitoring for effects at different time points.- Confirm that the chosen cell line is appropriate for neurotrophic studies and expresses the necessary receptors. |
| High cell death or cytotoxicity observed | - Concentration of this compound is too high.- Final DMSO concentration is toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and use concentrations well below this.- Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Inconsistent results between experiments | - Variability in cell plating density.- Inconsistent preparation of this compound working solutions.- Degradation of this compound stock solution. | - Ensure consistent cell seeding density across all experiments.- Prepare fresh working solutions of this compound for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution (Molar Mass of this compound ≈ 294.3 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of this compound in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µmol/L).
-
Crucially , ensure the final concentration of DMSO in the culture medium is below 0.1%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium), resulting in a final DMSO concentration of 0.1%.
-
Gently mix the working solutions by pipetting or inverting the tube. Use the prepared working solutions immediately.
-
Neurite Outgrowth Assay
This protocol provides a general method for assessing the effect of this compound on neurite outgrowth in a neuronal cell line (e.g., PC12 or primary neurons).
Materials:
-
Neuronal cells
-
Complete cell culture medium
-
Serum-free or low-serum differentiation medium
-
This compound working solutions
-
Vehicle control (medium with the same final DMSO concentration as the highest this compound concentration)
-
Positive control (e.g., Nerve Growth Factor, NGF)
-
Poly-L-lysine or other appropriate coating for culture plates
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and imaging software
Procedure:
-
Cell Plating:
-
Coat the wells of a multi-well plate (e.g., 24- or 96-well) with an appropriate substrate (e.g., Poly-L-lysine) to promote cell attachment.
-
Seed the neuronal cells at a density that allows for individual cell morphology to be observed after differentiation.
-
Allow the cells to attach and recover for 24 hours in complete culture medium.
-
-
Treatment:
-
After 24 hours, replace the complete medium with serum-free or low-serum differentiation medium.
-
Add the prepared this compound working solutions to the respective wells. Include vehicle control and positive control wells.
-
Incubate the cells for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Immunofluorescence Staining:
-
Carefully remove the culture medium and gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain (DAPI) for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained cells using a fluorescence microscope.
-
Quantify neurite outgrowth using appropriate imaging software. Common parameters to measure include the percentage of cells with neurites, the average neurite length per neuron, and the number of neurite branches.
-
Visualizations
Experimental Workflow for Optimizing this compound Concentration
References
Troubleshooting low efficacy in neurite outgrowth assays with Merrilactone A.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Merrilactone A in neurite outgrowth assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in neurite outgrowth assays?
This compound has been reported to promote neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations ranging from 0.1 to 10 µM.[1][2][3] It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What cell types are suitable for neurite outgrowth assays with this compound?
While initial studies have used primary fetal rat cortical neurons, other neuronal cell lines such as PC12, SH-SY5Y, or iPSC-derived neurons can also be used.[1] Optimization of cell seeding density and culture conditions will be necessary for each cell type.
Q3: How long should I incubate the cells with this compound?
The incubation time can vary depending on the cell type and the desired extent of neurite outgrowth. A typical starting point is 24 to 72 hours. Time-course experiments are recommended to determine the optimal endpoint for your assay.
Q4: What are the expected morphological changes in neurons treated with this compound?
Successful treatment with this compound should result in an increase in the length and branching of neurites compared to control (vehicle-treated) cells.
Q5: Does this compound have any cytotoxic effects?
At the effective concentrations for neurite outgrowth (0.1 to 10 µM), this compound has also been noted for its neuroprotective properties, suggesting it is not cytotoxic within this range.[2][3] However, it is always advisable to perform a cell viability assay in parallel with your neurite outgrowth experiment to rule out any potential cytotoxicity at higher concentrations or with prolonged exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no neurite outgrowth | Suboptimal concentration of this compound. | Perform a dose-response experiment with concentrations ranging from 0.1 to 10 µM. |
| Cell health is compromised. | Ensure proper cell handling, use fresh culture medium, and check for signs of contamination. Perform a cell viability assay. | |
| Inappropriate cell seeding density. | Optimize cell density. Too high a density can inhibit neurite extension, while too low a density may result in insufficient cell survival. | |
| Insufficient incubation time. | Increase the incubation time with this compound. Monitor neurite outgrowth at 24, 48, and 72 hours. | |
| Inconsistent results between wells/experiments | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense equal cell numbers into each well. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Variability in this compound solution. | Prepare fresh stock solutions of this compound and ensure proper storage to avoid degradation. Vortex the solution before each use. | |
| High background or autofluorescence in imaging | Issues with immunocytochemistry staining. | Optimize antibody concentrations, blocking steps, and washing procedures. Use a mounting medium with an anti-fading agent. |
| Cell culture medium components. | Use phenol red-free medium for fluorescence imaging to reduce background. | |
| Difficulty in quantifying neurite outgrowth | Inappropriate imaging parameters. | Optimize microscope settings (e.g., exposure time, gain) to obtain high-contrast images. |
| Subjective manual tracing. | Use automated image analysis software for unbiased and reproducible quantification of neurite length and branching. |
Quantitative Data
| Compound | Effective Concentration Range (µM) | Cell Type | Reported Effect |
| This compound | 0.1 - 10 | Fetal Rat Cortical Neurons | Promotes neurite outgrowth and provides neuroprotection.[1][2][3] |
Experimental Protocols
General Neurite Outgrowth Assay Protocol
This protocol provides a general framework. Specific parameters should be optimized for your cell type and experimental setup.
1. Cell Seeding:
- Coat culture plates (e.g., 96-well plate) with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote neuronal attachment.
- Trypsinize and resuspend neuronal cells in a complete culture medium.
- Determine cell viability and density using a hemocytometer or automated cell counter.
- Seed the cells at the optimized density into the coated plates.
- Allow cells to attach for 24 hours in a humidified incubator at 37°C and 5% CO2.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in a culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
- Carefully remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
- Incubate the cells for the desired period (e.g., 24-72 hours).
3. Immunocytochemistry:
- Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with PBS.
- Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
- Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate the cells with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
- Wash the cells three times with PBS.
- (Optional) Counterstain the nuclei with DAPI.
4. Imaging and Analysis:
- Acquire images using a high-content imaging system or a fluorescence microscope.
- Quantify neurite length, branch points, and the number of neurite-bearing cells using an automated image analysis software package.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a neurite outgrowth assay with this compound.
Hypothetical Signaling Pathway for this compound
Disclaimer: The precise signaling pathway activated by this compound to promote neurite outgrowth has not been fully elucidated. The following diagram illustrates a generalized signaling cascade often associated with neurotrophic factors, which may be relevant to the mechanism of action of this compound. Further research is required to confirm the specific targets and pathway components for this compound.
Caption: Hypothetical signaling pathway for this compound-induced neurite outgrowth.
References
Addressing solubility issues of Merrilactone A for in vivo studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges associated with Merrilactone A for in vivo studies.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during formulation or upon administration.
Question: My this compound solution appears clear initially, but a precipitate forms over time or immediately upon dilution in an aqueous buffer for in vivo administration. What is causing this and how can I resolve it?
Answer:
Precipitation of this compound is a common issue stemming from its likely low aqueous solubility, a characteristic often observed in sesquiterpene lactones. The initial clarity of your solution might be due to the use of an organic solvent in which this compound is soluble. However, upon introduction to an aqueous environment (e.g., dilution in saline or buffer), the solubility drastically decreases, leading to precipitation.
Here is a step-by-step guide to troubleshoot this issue:
Step 1: Solubility Assessment
-
Rationale: To select an appropriate solubilization strategy, it is crucial to understand the solubility profile of this compound in various pharmaceutically acceptable solvents.
-
Protocol:
-
Prepare saturated solutions of this compound in a range of solvents. Common choices include:
-
Water
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 6.8, 7.4)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Step 2: Formulation Strategies
Based on the solubility assessment, you can explore several formulation strategies to enhance the aqueous solubility of this compound for in vivo administration.
-
Principle: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle.
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerol.
-
Experimental Protocol:
-
Dissolve this compound in a minimal amount of a suitable co-solvent in which it shows good solubility (e.g., ethanol or PEG 400).
-
Gradually add the aqueous vehicle (e.g., saline or PBS) to the co-solvent solution while stirring.
-
Observe for any signs of precipitation.
-
It is critical to determine the maximum tolerable concentration of the co-solvent for the chosen animal model to avoid toxicity.
-
-
Principle: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility.
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15.
-
Experimental Protocol:
-
Prepare an aqueous solution of the chosen surfactant at a concentration above its CMC.
-
Add this compound to the surfactant solution.
-
Use sonication or gentle heating to facilitate dissolution and encapsulation.
-
Visually inspect the solution for clarity and stability over time.
-
Ensure the surfactant concentration is within a safe range for in vivo use.
-
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Experimental Protocol (Kneading Method):
-
Weigh out this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1, 1:2).
-
Place the mixture in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
-
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Issue 2: Inconsistent or lower than expected in vivo efficacy.
Question: I have managed to solubilize this compound, but my in vivo results are not consistent, or the observed efficacy is lower than what I anticipated from in vitro studies. What could be the reason?
Answer:
Inconsistent or low in vivo efficacy, despite successful solubilization, can be attributed to several factors related to the formulation's stability, bioavailability, and interaction with the biological system.
Troubleshooting Steps:
-
Formulation Stability:
-
Problem: The formulation may not be stable in the physiological environment, leading to premature drug release or degradation.
-
Solution: Assess the stability of your formulation in simulated biological fluids (e.g., simulated gastric fluid, simulated intestinal fluid, plasma) at 37°C. Monitor the concentration of this compound over time using a suitable analytical method.
-
-
Bioavailability:
-
Problem: Even if solubilized, this compound might not be efficiently absorbed into the systemic circulation. The chosen excipients could also interfere with its absorption.
-
Solution: Consider advanced drug delivery systems that can protect the drug and enhance its absorption.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They can protect the drug from degradation and facilitate its transport across biological membranes.
-
Nanoparticles: Polymeric nanoparticles can encapsulate this compound, providing controlled release and potentially improving its pharmacokinetic profile.
-
-
-
Mechanism of Action:
-
Problem: The in vivo efficacy of this compound is dependent on its ability to reach its target site and engage with the relevant signaling pathways.
-
Hypothesized Signaling Pathway: this compound is known for its neurotrophic activity. Neurotrophic factors typically exert their effects by binding to and activating receptor tyrosine kinases, such as the Tropomyosin receptor kinase B (TrkB). This activation initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, growth, and plasticity.
-
Hypothesized Neurotrophic Signaling Pathway of this compound
Caption: Hypothesized signaling pathway for this compound's neurotrophic effects.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a solubilization method for this compound?
A1: A good starting point is to perform a solubility screening in a small set of pharmaceutically acceptable solvents and excipients. This will provide empirical data to guide your formulation strategy. Based on the chemical structure of this compound (a sesquiterpene lactone), co-solvents and cyclodextrin complexation are often effective initial approaches.
Q2: Are there any specific safety concerns with the excipients used for solubilization?
A2: Yes, all excipients have concentration limits for in vivo use, which can vary depending on the route of administration and the animal model. It is crucial to consult regulatory guidelines (e.g., FDA's Inactive Ingredient Database) and relevant literature to ensure the safety of your formulation. For example, high concentrations of some surfactants like Cremophor® EL can cause hypersensitivity reactions.
Q3: How can I prepare a liposomal formulation of this compound?
A3: A common method for preparing liposomes is the thin-film hydration technique.
Experimental Protocol: Liposome Preparation by Thin-Film Hydration
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
Q4: What are the advantages of using nanoparticles for delivering this compound?
A4: Nanoparticle-based delivery systems offer several potential advantages:
-
Enhanced Solubility and Stability: Encapsulation within a polymeric matrix can protect this compound from degradation and improve its apparent aqueous solubility.
-
Controlled Release: The release of this compound from nanoparticles can be modulated by the choice of polymer and formulation parameters, potentially leading to a sustained therapeutic effect.
-
Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands to direct them to specific tissues or cells, which could be particularly beneficial for neurodegenerative diseases to target the central nervous system.
Experimental Workflow for Nanoparticle Formulation
Caption: General workflow for preparing and evaluating nanoparticle formulations.
Data Summary Tables
Table 1: Comparison of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Key Experimental Parameters |
| Co-solvents | Reduce solvent polarity | Simple, well-established | Potential for toxicity at high concentrations, may precipitate upon dilution | Co-solvent type and concentration, drug concentration |
| Surfactants | Micellar encapsulation | High solubilization capacity | Potential for toxicity, can affect membrane permeability | Surfactant type and concentration (above CMC) |
| Cyclodextrins | Inclusion complexation | Generally low toxicity, can improve stability | Limited capacity for large molecules, potential for nephrotoxicity with some types | Cyclodextrin type, molar ratio of drug to cyclodextrin |
| Liposomes | Encapsulation in lipid vesicles | Biocompatible, can encapsulate hydrophilic and hydrophobic drugs, potential for targeted delivery | Complex manufacturing process, stability issues | Lipid composition, size, surface charge |
| Nanoparticles | Encapsulation in polymeric matrix | Controlled release, potential for targeted delivery, improved stability | Complex manufacturing process, potential for immunogenicity | Polymer type, particle size, drug loading |
Table 2: Common Excipients for Solubilizing Poorly Water-Soluble Drugs
| Excipient Type | Examples | Typical Concentration Range for In Vivo Use | Notes |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | 5-40% (v/v) | Toxicity is a key consideration. |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | 0.1-5% (w/v) | Check for potential for hemolysis and hypersensitivity. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 5-40% (w/v) | SBE-β-CD is generally considered safer for parenteral administration. |
| Lipids (for Liposomes) | Phosphatidylcholine, Cholesterol, DSPE-PEG | Varies depending on formulation | PEGylation can increase circulation time. |
| Polymers (for Nanoparticles) | PLGA, PLA | Varies depending on formulation | Biodegradable polymers are preferred for in vivo applications. |
Side effects or toxicity of Merrilactone A in cellular models.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Merrilactone A in cellular models. Given the current state of research, direct evidence of this compound's toxicity or side effects in most cellular models is limited. The primary focus of existing studies has been on its neurotrophic and neuroprotective properties.[1][2] This resource aims to address common questions and provide standardized protocols to assess the activity and potential cytotoxicity of this compound in your specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: Is there any published data on the cytotoxic effects of this compound?
A1: As of the latest literature reviews, there is a notable lack of specific studies focusing on the cytotoxicity of this compound. Most research highlights its potent neurotrophic activities at low concentrations, suggesting that at these levels, it is not toxic to the primary fetal rat cortical neurons used in those experiments.[1][2][3] The fruit from which this compound is derived, Illicium merrillianum, is related to the toxic Japanese star anise, but this does not directly translate to the toxicity of the purified compound.[1]
Q2: At what concentrations does this compound show neurotrophic activity without apparent toxicity?
A2: this compound has been shown to promote significant neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations ranging from 0.1 µM to 10 µM.[1][3] These studies report positive neurotrophic effects within this range, indicating it is well-tolerated by these specific cells at these concentrations. However, the optimal non-toxic concentration can vary significantly between different cell types.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell model?
A3: It is crucial to perform a dose-response study to determine the optimal concentration for your experiments. This typically involves two parallel assays: a bioactivity assay (e.g., a neurite outgrowth assay for neuronal cells) and a cytotoxicity assay (e.g., MTT, LDH, or a live/dead staining assay). By comparing the results, you can identify a concentration that provides the desired biological effect with minimal to no cell death.
Q4: I am not observing the expected neurotrophic effects. What could be the issue?
A4: Several factors could contribute to a lack of neurotrophic response:
-
Cell Type: The neurotrophic effects of this compound have been specifically reported in fetal rat cortical neurons.[1][3] Your cell line or primary cell type may not respond in the same way.
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for your experiments.
-
Assay Conditions: The timing of treatment, cell density, and culture conditions can all influence the outcome of a neurite outgrowth assay. Refer to a standardized protocol for guidance.[4][5]
-
Concentration: You may need to perform a dose-response experiment to find the optimal concentration for your specific cell model.
Q5: What signaling pathways are potentially modulated by this compound?
A5: While the precise signaling pathways activated by this compound have not been fully elucidated, its neurotrophic effects suggest it may modulate pathways commonly associated with neurotrophins like NGF and BDNF.[6][7][8][9][10] These could include the Trk receptor-mediated activation of the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[7][8][9][10] Researchers are encouraged to investigate these pathways to understand the mechanism of action of this compound.
Data Presentation: Neurotrophic Activity of this compound
The following table summarizes the reported concentrations at which this compound exhibits neurotrophic activity. This can serve as a starting point for designing your own dose-response experiments.
| Compound | Cell Type | Bioactivity | Effective Concentration Range (µM) | Reference |
| This compound | Fetal Rat Cortical Neurons | Neurite Outgrowth Promotion | 0.1 - 10 | [1][3] |
| This compound | Fetal Rat Cortical Neurons | Neuroprotection | 0.1 - 10 | [1] |
Experimental Protocols
Protocol 1: General Neurite Outgrowth Assay
This protocol provides a general framework for assessing the neurotrophic effects of this compound on a neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons.[4][5]
Materials:
-
Neuronal cells (e.g., PC12)
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Poly-L-lysine or Laminin-coated culture plates (e.g., 96-well)[11][12]
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with imaging software for analysis
Procedure:
-
Cell Plating: Coat the wells of a 96-well plate with Poly-L-lysine or Laminin. Seed the neuronal cells at an appropriate density to allow for individual cell morphology analysis.
-
Cell Differentiation (if applicable): For cell lines like PC12, you may need to induce differentiation with a low concentration of Nerve Growth Factor (NGF) for a set period before treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known neurotrophic factor). Replace the existing medium with the treatment medium.
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (typically 24-72 hours).[12]
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imager or fluorescence microscope.
-
Quantify neurite length and branching using an automated image analysis software. Normalize the results to the number of cells (DAPI-stained nuclei).
-
Protocol 2: General MTT Cytotoxicity Assay
This protocol describes a common colorimetric assay to assess the potential cytotoxicity of this compound by measuring cell metabolic activity.[13]
Materials:
-
Your chosen cell line
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Include wells for a vehicle control (DMSO), a no-cell control (medium only), and a positive control for cytotoxicity (e.g., a known toxin like doxorubicin). Replace the old medium with the treatment medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
If using adherent cells, you may need to carefully remove the medium.
-
Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate for 5-15 minutes.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Express the results as a percentage of the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The search for, and chemistry and mechanism of, neurotrophic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 12. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refinement of Analytical Methods for Detecting Merrilactone A Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Merrilactone A and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the sensitive and selective detection of this compound and its metabolites in biological samples?
A1: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique. It offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying low-level metabolites in complex biological matrices.
Q2: What are the major challenges in analyzing this compound metabolites in biological matrices?
A2: The primary challenges include matrix effects (ion suppression or enhancement), low concentrations of metabolites, and potential instability of the sesquiterpene lactone structure. Proper sample preparation and optimized LC-MS/MS conditions are essential to mitigate these challenges.
Q3: How can I minimize matrix effects in my analysis?
A3: To minimize matrix effects, it is crucial to implement a robust sample preparation procedure. Techniques like solid-phase extraction (SPE) are effective in removing interfering components such as phospholipids.[1] Additionally, optimizing the chromatographic separation to ensure metabolites elute in a clean region of the chromatogram can significantly reduce matrix effects. Using a stable isotope-labeled internal standard can also help to compensate for these effects.
Q4: Which ionization mode is best suited for this compound and its metabolites?
A4: Electrospray ionization (ESI) is commonly used for sesquiterpene lactones. It is recommended to evaluate both positive and negative ion modes during method development to determine which provides a better response for this compound and its specific metabolites. For some sesquiterpene lactones, positive ion mode has been shown to be effective.[1]
Q5: What are typical issues that can lead to poor peak shapes, and how can they be resolved?
A5: Poor peak shapes, such as tailing or splitting, can be caused by several factors including column contamination, improper mobile phase pH, or sample overload.[1] To address this, ensure the sample solvent is compatible with the mobile phase, consider diluting the sample, and check the column's integrity. Flushing the column or using a guard column can also help.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Analyte concentration is below the limit of detection (LOD). | Concentrate the sample using techniques like solid-phase extraction (SPE) or nitrogen evaporation. |
| Inefficient ionization. | Optimize ESI source parameters (capillary voltage, gas flow, temperature).[1] Evaluate both positive and negative ionization modes. | |
| Analyte degradation. | Ensure samples are processed and stored at low temperatures. Avoid prolonged exposure to harsh pH conditions during extraction.[1] | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column is recommended.[1] |
| Sample overload. | Dilute the sample and reinject.[1] | |
| Inappropriate mobile phase. | Ensure the pH of the mobile phase is suitable for this compound and its metabolites. Prepare fresh mobile phase.[1] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix effects. | Improve sample cleanup using SPE. Optimize the chromatographic gradient to separate analytes from interfering matrix components. | |
| Inconsistent Retention Times | Fluctuations in pump pressure or column temperature. | Check the LC system for leaks and ensure the pump is delivering a stable flow. Verify that the column oven is maintaining a consistent temperature. |
| Column equilibration. | Ensure the column is adequately equilibrated between injections, which may require at least 10 column volumes. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids (Plasma/Urine)
-
Pre-treatment: Centrifuge the biological fluid (e.g., plasma) to pellet any particulate matter.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and its metabolites with 3 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following table summarizes a starting point for UPLC-MS/MS parameters, which should be optimized for your specific instrument and metabolites of interest.
| Parameter | Condition |
| UPLC System | ACQUITY UPLC I-Class or similar |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., XEVO TQD) |
| Ionization Mode | ESI Positive (and/or Negative) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusing a standard of this compound and likely metabolites. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound metabolite analysis.
Hypothetical Signaling Pathway for this compound Neurotrophic Activity
This compound has been observed to promote neurite outgrowth.[2] While the specific signaling pathway has not been fully elucidated, a plausible mechanism involves the activation of pathways commonly associated with neurotrophic factors. The following diagram illustrates a hypothetical signaling cascade.
Caption: Hypothetical signaling pathway for this compound-induced neurite outgrowth.
References
Validation & Comparative
A Comparative Guide to the Neurotrophic Activity of Merrilactone A and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Merrilactone A, a naturally occurring sesquiterpene dilactone, and its synthetic analogs. This compound, isolated from the fruit of Illicium merrillianum, has garnered significant interest for its potent neurotrophic properties, suggesting its potential as a therapeutic agent for neurodegenerative diseases.[1] This document summarizes the available experimental data, details relevant experimental protocols, and visualizes potential signaling pathways to offer a comprehensive resource for researchers in the field.
Comparative Analysis of Biological Activity
This compound has been shown to significantly promote neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations ranging from 0.1 to 10 μM.[1] This activity underscores its potential for stimulating neuronal growth and regeneration.
Interestingly, the stereochemistry of this compound appears to play a complex role in its biological function. One study reported that both the natural (-)-Merrilactone A and its unnatural enantiomer, (+)-Merrilactone A, demonstrated comparable activity in promoting neurite outgrowth. However, a separate study contradicted these findings, reporting that (-)-Merrilactone A was devoid of such activity in their experimental setup. This discrepancy highlights the need for further investigation to fully understand the structure-activity relationship of this compound and its stereoisomers.
While the synthesis of various analogs of this compound has been reported, a comprehensive, publicly available dataset quantitatively comparing the neurotrophic activities of a range of these synthetic analogs is currently limited. The following table summarizes the available data on this compound and its enantiomer.
| Compound | Concentration | Cell Type | Observed Effect | Source |
| (-)-Merrilactone A (Natural) | 0.1 - 10 µM | Fetal Rat Cortical Neurons | Promotes neurite outgrowth | [1] |
| (+)-Merrilactone A (Synthetic Enantiomer) | Not specified | Primary Neuronal Cultures | Promotes neurite outgrowth (equal to natural form) | |
| (-)-Merrilactone A (Synthetic) | 0.01, 0.1, 1 µM | Not specified | Devoid of neurite outgrowth activity |
Experimental Protocols
The following is a detailed methodology for a neurite outgrowth assay using primary fetal rat cortical neurons, a common method for evaluating the neurotrophic activity of compounds like this compound.
Neurite Outgrowth Assay Protocol
1. Cell Culture Preparation:
-
Tissue Dissociation: Cortices are dissected from embryonic day 18 (E18) rat fetuses in a sterile environment. The tissue is then enzymatically dissociated using a solution of papain and DNase I to obtain a single-cell suspension.
-
Cell Plating: The dissociated cortical neurons are plated on culture dishes or plates pre-coated with a substrate that promotes cell adhesion, such as poly-D-lysine or laminin. Cells are typically seeded at a density of 1-2 x 10^5 cells/cm².
-
Culture Medium: Neurons are maintained in a serum-free neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin to support their survival and growth.
2. Compound Treatment:
-
After allowing the neurons to adhere and stabilize for 24-48 hours, the culture medium is replaced with fresh medium containing the test compounds (e.g., this compound or its analogs) at various concentrations. A vehicle control (e.g., DMSO) is also included.
3. Immunocytochemistry:
-
Following a 48-72 hour incubation period with the test compounds, the cells are fixed with 4% paraformaldehyde.
-
The fixed cells are then permeabilized with a detergent (e.g., Triton X-100) and blocked with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
To visualize the neurons and their neurites, cells are incubated with a primary antibody against a neuron-specific marker, such as β-III tubulin or microtubule-associated protein 2 (MAP2).
-
Subsequently, a fluorescently labeled secondary antibody that binds to the primary antibody is added. The cell nuclei are often counterstained with a fluorescent dye like DAPI.
4. Imaging and Quantification:
-
The stained cells are imaged using a high-content imaging system or a fluorescence microscope.
-
Automated image analysis software is then used to quantify various parameters of neurite outgrowth, including:
-
Total neurite length per neuron: The sum of the lengths of all neurites extending from a single neuron.
-
Number of neurites per neuron: The average number of neurites per neuron.
-
Number of branch points (nodes) per neuron: A measure of neurite complexity.
-
Percentage of neurite-bearing cells: The proportion of cells in the culture that have extended neurites.
-
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms by which this compound exerts its neurotrophic effects are still under investigation. However, based on the known signaling pathways involved in neurite outgrowth, a putative pathway can be proposed. The following diagrams illustrate a potential signaling cascade and a typical experimental workflow for assessing neurotrophic compounds.
Caption: Putative signaling cascade for this compound.
Caption: Workflow for neurotrophic compound screening.
References
Merrilactone A: A Comparative Analysis of its Neuroprotective Potential
A guide for researchers and drug development professionals on the current state of in vivo validation for the promising neurotrophic agent, Merrilactone A, in the context of established alternative neuroprotective compounds.
Introduction: The Promise and Current Standing of this compound
This compound, a sesquiterpene dilactone isolated from the fruit of Illicium merrillianum, has garnered significant interest within the neuroscience community for its potent neurotrophic properties.[1][2][3] In vitro studies have demonstrated its remarkable ability to promote neurite outgrowth in fetal rat cortical neurons at concentrations as low as 0.1 to 10 μmol/L.[1][2][4] This has led to speculation about its therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][5][6] However, a critical gap exists in the current body of research: the validation of these neuroprotective effects in vivo. The limited availability of this compound has, to date, precluded extensive animal model studies.[3]
This guide provides a comprehensive comparison of this compound's demonstrated in vitro neuroprotective and neurotrophic activities with the established in vivo neuroprotective effects of two alternative compounds: Stellettin B , a marine sponge-derived compound, and Morin Hydrate , a natural flavonoid. By presenting the available data, experimental protocols, and associated signaling pathways, this guide aims to offer a clear perspective on the current research landscape and future directions for the development of this compound as a potential neurotherapeutic agent.
Comparative Data Overview
The following tables summarize the available quantitative data for this compound, Stellettin B, and Morin Hydrate, highlighting the differences in their current stages of investigation.
Table 1: In Vitro Neurotrophic and Neuroprotective Effects of this compound
| Parameter | Cell Type | Concentration Range | Outcome | Reference |
| Neurite Outgrowth Promotion | Primary cultures of fetal rat cortical neurons | 0.1 - 10 µmol/L | Significant promotion of neurite outgrowth | [1][2] |
| Neuroprotection | Primary cultures of fetal rat cortical neurons | 0.1 - 10 µmol/L | Demonstrated neuroprotective properties | [1][2] |
Table 2: In Vivo Neuroprotective Effects of Stellettin B
| Animal Model | Neurotoxin | Dosage | Outcome | Reference |
| Zebrafish | 6-hydroxydopamine (6-OHDA) | 0.1 nM (pre-treatment) | Reversed locomotor deficit | [7] |
Table 3: In Vivo Neuroprotective Effects of Morin Hydrate
| Animal Model | Neurotoxin | Dosage | Outcome | Reference |
| Male Wistar Rats | 3-nitropropionic acid (3-NP) | 20 mg/kg/day, i.p. | Mitigated body weight loss, ameliorated locomotor deterioration, reversed histological abnormalities in the striatum | [8] |
Experimental Protocols
This compound: In Vitro Neurite Outgrowth Assay
Objective: To assess the neurotrophic effect of this compound on primary neuronal cultures.
Methodology:
-
Cell Culture: Primary cortical neurons are prepared from fetal rats.
-
Treatment: Neurons are cultured in the presence of varying concentrations of this compound (e.g., 0.1, 1, 10 µmol/L).
-
Incubation: Cells are incubated for a specified period to allow for neurite extension.
-
Analysis: Neurite length and branching are quantified using microscopy and image analysis software.
Stellettin B: Zebrafish Model of Parkinson's Disease
Objective: To evaluate the in vivo neuroprotective effect of Stellettin B against a neurotoxin-induced locomotor deficit.
Methodology:
-
Animal Model: Zebrafish larvae are used as the in vivo model.
-
Pre-treatment: Larvae are pre-treated with Stellettin B (0.1 nM) for 1 hour.
-
Neurotoxin Induction: Parkinson's-like symptoms are induced by exposure to 6-hydroxydopamine (6-OHDA).
-
Behavioral Assessment: Locomotor activity of the zebrafish larvae is tracked and analyzed to determine the extent of neuroprotection.
Morin Hydrate: Rat Model of Huntington's Disease
Objective: To investigate the neuroprotective effects of Morin Hydrate in a rodent model of Huntington's disease.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Treatment: Morin Hydrate (20 mg/kg/day) is administered via intraperitoneal (i.p.) injection one hour prior to neurotoxin administration for 14 days.
-
Neurotoxin Induction: Huntington's-like pathology is induced by daily i.p. injections of 3-nitropropionic acid (3-NP).
-
Assessments:
-
Behavioral: Locomotor activity is assessed using grip strength and open-field tests.
-
Histological: Striatal tissue is examined for histological abnormalities.
-
Biochemical: Levels of striatal tumor necrosis factor-alpha (TNF-α), caspases 3 and 8, and necroptosis-associated proteins (p-RIPK1, p-RIPK3, p-MLKL) are quantified.
-
Signaling Pathways and Mechanisms of Action
This compound: Proposed Neurotrophic Signaling
While the precise signaling pathway for this compound's neurotrophic effects has not been fully elucidated in vivo, its ability to promote neurite outgrowth suggests a potential interaction with pathways known to regulate neuronal growth and survival.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound () for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Total synthesis and bioactivity of an unnatural enantiomer of this compound: development of an enantioselective desymmetrization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective role of morin hydrate on 3-nitropropionic acid-elicited huntington's disease: in vivo investigation of RIPK1/RIPK3/MLKL necroptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Merrilactone A: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrilactone A, a sesquiterpene dilactone isolated from the fruit of Illicium merrillianum, has garnered significant interest for its potent neurotrophic properties. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its neurotrophic effects. It also explores the potential, yet currently uninvestigated, anti-inflammatory and anticancer activities based on the broader class of sesquiterpene lactones. This document aims to be a valuable resource by presenting available data, detailing relevant experimental protocols, and highlighting areas where further research is critically needed.
Neurotrophic Activity of this compound
The most well-documented biological activity of this compound is its ability to promote neurite outgrowth in primary cultures of fetal rat cortical neurons. This effect is observed at concentrations ranging from 0.1 to 10 μmol/L, suggesting its potential as a therapeutic agent for neurodegenerative diseases.[1]
Comparative Neurotrophic Activity
Currently, there is a significant gap in the scientific literature regarding direct quantitative comparisons of this compound's neurotrophic potency with established neurotrophic factors such as Nerve Growth Factor (NGF) or Brain-Derived Neurotrophic Factor (BDNF). While this compound demonstrates activity in the micromolar range, the precise comparative efficacy remains to be determined.
| Compound | Cell Type | Effective Concentration | Observed Effect | Reference |
| This compound | Fetal Rat Cortical Neurons | 0.1 - 10 µM | Promotion of neurite outgrowth | [1] |
| NGF (Nerve Growth Factor) | PC12 Cells | 50-100 ng/mL | Neurite outgrowth and differentiation | N/A |
| BDNF (Brain-Derived Neurotrophic Factor) | Primary Neurons | 10-50 ng/mL | Neuronal survival and plasticity | N/A |
Note: The data for NGF and BDNF are provided as general reference points and were not obtained from studies directly comparing them with this compound.
Hypothesized Signaling Pathways for Neurotrophic Action
The precise molecular mechanism underlying this compound's neurotrophic activity has not yet been elucidated. However, based on the known signaling pathways activated by other neurotrophic compounds, it is hypothesized that this compound may engage one or more of the following intracellular cascades. It is crucial to note that the involvement of these pathways in this compound's action is speculative and requires experimental validation.
Caption: Hypothesized signaling pathways for this compound's neurotrophic action.
Experimental Protocol: Neurite Outgrowth Assay
The following is a generalized protocol for assessing neurite outgrowth in primary cortical neurons, a key method for studying compounds like this compound.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses.
-
Cortices are dissected, dissociated into single cells, and plated on poly-D-lysine-coated culture plates or coverslips.
-
Cells are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
After 24-48 hours in culture, the medium is replaced with a fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Positive controls, such as NGF or BDNF, should be included.
3. Incubation:
-
Cells are incubated with the compounds for a predetermined period, typically 48-72 hours, to allow for neurite extension.
4. Immunocytochemistry:
-
Following incubation, cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 0.25% Triton X-100 and blocked with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Neurons are stained with a primary antibody against a neuronal marker, such as β-III tubulin or MAP2, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
5. Imaging and Analysis:
-
Images are acquired using a fluorescence microscope.
-
Neurite length and branching are quantified using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
The average neurite length per neuron and the percentage of neurite-bearing cells are calculated.
Caption: A typical workflow for a neurite outgrowth assay.
Potential Anti-inflammatory and Anticancer Activities
While no studies have specifically investigated the anti-inflammatory or anticancer properties of this compound, other sesquiterpene lactones have been reported to exhibit such activities. This section provides a hypothetical overview of potential mechanisms based on related compounds.
Hypothesized Anti-inflammatory Mechanism
Many sesquiterpene lactones exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Hypothesized Anticancer Mechanism
The anticancer activity of some sesquiterpene lactones is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is often mediated through the modulation of pro- and anti-apoptotic proteins and interference with cell cycle checkpoints.
Caption: Potential anticancer mechanisms of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated neurotrophic activity. However, a significant amount of research is required to fully understand its therapeutic potential. The key areas for future investigation include:
-
Elucidation of the specific signaling pathways involved in its neurotrophic effects.
-
Direct, quantitative comparisons with other neurotrophic factors to establish its relative potency.
-
In-depth studies to confirm and characterize its potential anti-inflammatory and anticancer activities.
The detailed experimental protocols and hypothesized mechanisms presented in this guide provide a framework for researchers to design and conduct these critical next steps in the investigation of this compound.
References
A Comparative Analysis of Merrilactone A Derivatives in Neuronal Applications
For Researchers, Scientists, and Drug Development Professionals
Merrilactone A, a sesquiterpene dilactone isolated from Illicium merrillianum, has garnered significant attention within the scientific community for its potent neurotrophic and neuroprotective properties.[1][2][3] Its ability to promote neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations as low as 0.1 to 10 μmol/L positions it as a promising candidate for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its synthesized derivatives, supported by experimental data and detailed methodologies.
Structure-Activity Relationship: A Tale of Two Enantiomers
While extensive SAR studies on a wide range of this compound derivatives are not yet publicly available, a pivotal study by Inoue et al. (2007) sheds light on the stereochemical requirements for its neurotrophic activity. The research team successfully synthesized the unnatural enantiomer, (+)-Merrilactone A, and compared its biological activity with the natural (-)-Merrilactone A.
Surprisingly, the study revealed that both the natural and unnatural enantiomers of this compound exhibited comparable and potent neurite outgrowth-promoting activity in primary neuronal cultures. This finding suggests that the overall cage-like pentacyclic architecture of the molecule, rather than the specific stereochemistry at its chiral centers, is the primary determinant of its neurotrophic effects.
Table 1: Comparative Neurotrophic Activity of this compound Enantiomers
| Compound | Enantiomer | Concentration Range for Neurite Outgrowth | Key Finding |
| This compound | Natural (-) | 0.1 - 10 µM | Potent promotion of neurite outgrowth |
| This compound | Unnatural (+) | 0.1 - 10 µM | Equally potent neurite outgrowth promotion |
This lack of enantioselectivity is a significant finding in the SAR of this compound, suggesting a degree of flexibility in its interaction with its biological target.
Experimental Protocols
The following is a detailed methodology for a typical neurite outgrowth assay used to evaluate the neurotrophic activity of this compound and its derivatives.
Neurite Outgrowth Assay in Primary Cortical Neurons
-
Cell Culture:
-
Primary cortical neurons are isolated from fetal rats (E18-E19).
-
The cerebral cortices are dissected and dissociated into single cells.
-
Cells are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^4 cells/well.
-
Cells are cultured in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Treatment:
-
After 24 hours in culture, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives) or vehicle control (DMSO).
-
The final concentration of DMSO should not exceed 0.1% to avoid toxicity.
-
-
Incubation:
-
The treated cells are incubated for an additional 48-72 hours to allow for neurite outgrowth.
-
-
Immunocytochemistry:
-
After incubation, the cells are fixed with 4% paraformaldehyde in PBS for 20 minutes.
-
The cells are then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Non-specific binding is blocked with 10% normal goat serum in PBS for 1 hour.
-
The cells are incubated with a primary antibody against a neuronal marker, such as β-III tubulin or MAP2, overnight at 4°C.
-
The cells are then washed with PBS and incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Cell nuclei are counterstained with DAPI.
-
-
Image Acquisition and Analysis:
-
Images are captured using a high-content imaging system or a fluorescence microscope.
-
Neurite length and branching are quantified using automated image analysis software.
-
The total length of neurites per neuron or the percentage of neurite-bearing cells is calculated.
-
Visualizing the Workflow and SAR
The following diagrams illustrate the experimental workflow for evaluating this compound derivatives and the logical relationship of the current SAR understanding.
References
Cross-Validation of Merrilactone A's Neurotrophic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Merrilactone A, a sesquiterpene dilactone isolated from the fruit of Illicium merrillianum, has garnered significant interest for its potent neurotrophic and neuroprotective properties.[1] First identified in 2000, this compound has demonstrated the ability to promote neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations as low as 0.1 to 10 µmol/L.[1][2] Its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's has made it a subject of considerable research, primarily focused on its complex total synthesis.[1][3][4][5][6]
This guide provides a comprehensive overview of the reported neurotrophic activity of this compound, outlines detailed experimental protocols for its validation, and illustrates the key signaling pathways implicated in its mechanism of action. While numerous studies have focused on the chemical synthesis of this compound, independent, peer-reviewed cross-validation of its biological activity in multiple laboratories remains limited. One significant reason for this is the scarcity of the natural product, which has historically hindered more extensive biological investigations.[2][7] This guide, therefore, synthesizes the foundational data and presents standardized methodologies that can be employed for independent validation.
Quantitative Data on Neurotrophic Activity
The following table summarizes the key quantitative data reported for the neurotrophic activity of this compound from the initial discovery.
| Parameter | Cell Type | Concentration Range | Reported Effect | Reference |
| Neurite Outgrowth | Primary cultures of fetal rat cortical neurons | 0.1 - 10 µmol/L | Significant promotion of neurite outgrowth | [1][2] |
| Neuroprotection | Primary cultures of fetal rat cortical neurons | 0.1 - 10 µmol/L | Demonstrated neuroprotective properties | [1] |
Experimental Protocols for Validation
To facilitate independent validation of this compound's neurotrophic activity, a detailed, representative experimental protocol for a neurite outgrowth assay using the PC12 cell line is provided below. PC12 cells, derived from a rat pheochromocytoma, are a well-established model for studying neuronal differentiation in response to neurotrophic factors like Nerve Growth Factor (NGF).[8][9][10]
Neurite Outgrowth Assay in PC12 Cells
1. Cell Culture and Plating:
-
PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.[8] The plates are typically coated with an extracellular matrix protein, such as collagen type IV or laminin, to promote cell adhesion.
2. Compound Treatment:
-
After allowing the cells to attach overnight, the culture medium is replaced with a low-serum medium (e.g., 1% horse serum) to minimize basal proliferation and differentiation.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) is also included.
-
A positive control, such as NGF (e.g., 50 ng/mL), is run in parallel.
-
Cells are incubated with the compounds for a defined period, typically 48 to 72 hours, to allow for neurite extension.[9]
3. Quantification of Neurite Outgrowth:
-
After incubation, the cells are fixed with 4% paraformaldehyde.
-
Neurite outgrowth is visualized and quantified using a light microscope or a high-content imaging system.
-
A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.[8]
-
The percentage of neurite-bearing cells is determined by counting at least 100 cells per well in multiple random fields.
-
Alternatively, the total length of neurites can be measured using specialized software.
4. Statistical Analysis:
-
Data are expressed as the mean ± standard error of the mean (SEM) from at least three independent experiments.
-
Statistical significance between treatment groups and the vehicle control is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in validating and understanding this compound's neurotrophic activity, the following diagrams are provided.
Given that this compound is suggested to have NGF-like activity, it is hypothesized to act through the Tropomyosin receptor kinase A (TrkA) signaling pathway. The binding of a ligand, such as NGF or a mimetic like this compound, to the TrkA receptor initiates a signaling cascade that promotes neuronal survival and differentiation.[11][12][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Zhang/Zhang Synthesis of this compound [organic-chemistry.org]
- 4. Total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. The search for, and chemistry and mechanism of, neurotrophic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinctive effect on nerve growth factor-induced PC12 cell neurite outgrowth by two unique neolignan enantiomers from Illicium merrillianum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published synthesis and bioactivity data for Merrilactone A.
For Researchers, Scientists, and Drug Development Professionals
Merrilactone A, a sesquiterpene lactone isolated from Illicium merrillianum, has garnered significant attention in the scientific community due to its potent neurotrophic properties. It has been shown to promote neurite outgrowth in primary cultures of fetal rat cortical neurons at remarkably low concentrations, suggesting its potential as a therapeutic agent for neurodegenerative diseases.[1][2] This guide provides a comprehensive comparison of the published total syntheses of this compound and details its reported bioactivity, offering valuable insights for researchers engaged in natural product synthesis and drug discovery.
Comparison of Published Total Syntheses of this compound
Several research groups have successfully completed the total synthesis of (±)-Merrilactone A, each employing unique strategic approaches. The following table summarizes the key quantitative data from these endeavors, providing a comparative overview of their efficiency.
| Lead Researcher(s) | Year Published | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Danishefsky, S. J. | 2002 | Diels-Alder reaction, radical cyclization | 20 | Not explicitly reported | [1][3] |
| Inoue, M. & Hirama, M. | 2003 | Desymmetrization of a meso-diketone, radical cyclization | 27 | Not explicitly reported | [4] |
| Frontier, A. J. | 2008 | Silyloxyfuran Nazarov cyclization | 16 | 1.5 | [5] |
| Zhang, Y. | 2021 | Oxidative cyclization of a pulegone-derived precursor | 13 | 4.3 | [6] |
Bioactivity of this compound
The primary reported bioactivity of this compound is its neurotrophic effect, specifically the promotion of neurite outgrowth.
| Bioactivity | Cell Line | Effective Concentration | Observed Effect | Reference |
| Neurotrophic Activity | Fetal Rat Cortical Neurons | 0.1 - 10 µM | Significant promotion of neurite outgrowth | [2] |
Experimental Protocols
Representative Total Synthesis Workflow: The Frontier Synthesis (2008)
The total synthesis of (±)-Merrilactone A by the Frontier group is notable for its efficiency and use of a key Nazarov cyclization. A simplified workflow is presented below.
Caption: Simplified workflow of the Frontier synthesis of this compound.
Detailed Experimental Protocol for the Nazarov Cyclization (Key Step in Frontier Synthesis):
To a solution of the dienone precursor in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) is added a Lewis acid catalyst (e.g., BF₃·OEt₂). The reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is purified by column chromatography. For full experimental details, please refer to the primary literature.[5]
Neurite Outgrowth Assay
The neurotrophic activity of this compound is typically assessed using a neurite outgrowth assay with primary cortical neurons.
Caption: General workflow for a neurite outgrowth assay.
Detailed Experimental Protocol for Neurite Outgrowth Assay:
-
Cell Culture: Primary cortical neurons are isolated from fetal rats (e.g., E18) and plated on a suitable substrate (e.g., poly-D-lysine coated plates) in a defined culture medium.[7]
-
Compound Treatment: After an initial period of adherence, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from nanomolar to micromolar). A vehicle control (e.g., DMSO) is also included.[8]
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for neurite extension.
-
Immunofluorescence Staining: Following incubation, the cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized. The neurons are then stained with an antibody specific for a neuronal marker, such as β-III tubulin, to visualize the cell body and neurites. A fluorescently labeled secondary antibody is used for detection.[7]
-
Imaging and Analysis: The stained neurons are imaged using a high-content imaging system. Automated image analysis software is then used to quantify various parameters of neurite outgrowth, such as the total neurite length, the number of neurites per cell, and the number of branch points.[8]
Postulated Signaling Pathway for Neurotrophic Activity
While the precise molecular target of this compound has not been fully elucidated, its neurotrophic effects are likely mediated through the modulation of signaling pathways known to be involved in neuronal survival and differentiation. Neurotrophins, such as brain-derived neurotrophic factor (BDNF), typically bind to receptor tyrosine kinases (e.g., TrkB), initiating a cascade of intracellular signaling events.
Caption: Postulated neurotrophic signaling pathway activated by this compound.
This diagram illustrates the potential mechanism by which this compound may exert its neurotrophic effects. It is hypothesized to interact with a receptor, possibly a Trk receptor, leading to the activation of downstream signaling cascades, including the PI3K-Akt, MAPK/ERK, and PLC-γ pathways. These pathways converge on the nucleus to regulate gene expression, ultimately promoting neuronal survival and neurite outgrowth.[9][10] Further research is needed to identify the specific molecular targets of this compound and to fully elucidate its mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - The Total Synthesis of (±)-Merrilactone A - American Chemical Society - Figshare [acs.figshare.com]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Zhang/Zhang Synthesis of this compound [organic-chemistry.org]
- 7. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Prudent Disposal of Merrilactone A: A Guide for Laboratory Personnel
Absence of a specific Safety Data Sheet (SDS) for Merrilactone A necessitates a cautious approach to its disposal. The following guidelines are based on general principles of laboratory safety and chemical waste management for novel, biologically active compounds. Researchers, scientists, and drug development professionals are advised to handle this compound with care, assuming it may possess toxic properties, given its biological activity and origin from a plant genus, Illicium, known to have toxic species.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal protocol.
Chemical and Physical Properties of this compound
While a comprehensive toxicity profile is not available in the public domain, the known chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₈O₆ | [1] |
| Molar Mass | 294.303 g·mol⁻¹ | [1] |
| Appearance | Not specified (likely a solid) | |
| Biological Activity | Neurotrophic activity observed at concentrations of 0.1 to 10 µmol/L in fetal rat cortical neuron cultures. | [2] |
Standard Operating Procedure for Disposal
Due to its biological activity, all waste containing this compound, including the pure compound, solutions, and contaminated consumables, should be treated as hazardous chemical waste.
Experimental Protocol: Waste Segregation and Disposal
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, at a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, and other solid consumables (e.g., pipette tips, tubes) in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound into a designated, compatible, and sealed liquid hazardous waste container. Avoid mixing with other incompatible waste streams.[3]
-
Sharps Waste: Needles, syringes, or any other sharp items contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste.[3]
-
-
Container Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's EHS personnel.
-
Decontamination: Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent, and dispose of the cleaning materials (e.g., wipes) as solid hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated laboratory waste.
References
Essential Safety and Logistical Information for Handling Merrilactone A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Merrilactone A. As a novel sesquiterpenoid with significant neurotrophic activity, this compound must be handled with the utmost care, assuming high potency and unknown toxicity. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Compound Data
While a comprehensive Safety Data Sheet (SDS) for this compound is not currently available, the following information has been compiled from existing literature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₆ | PubChem |
| Molecular Weight | 294.30 g/mol | PubChem |
| Appearance | Solid (presumed) | N/A |
| Known Biological Activity | Neurotrophic; promotes neurite outgrowth | Various Scientific Publications |
| Toxicity | Not fully characterized. Source plant genus (Illicium) contains toxic species.[1] | Inferred |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound with an OEL of ≤ 10 µg/m³. | Precautionary recommendation[2] |
Operational Plan: Safe Handling of this compound
Given the neurotrophic nature of this compound and the lack of comprehensive toxicity data, a conservative approach to handling is mandatory. All personnel must be trained on these procedures before working with the compound.
Engineering Controls
The primary method for exposure control is the use of appropriate engineering solutions.
-
Weighing and Aliquoting: All handling of solid this compound must be conducted in a certified Class II Biosafety Cabinet (BSC) or a glove box isolator to prevent inhalation of airborne particles.[3] The work surface should be covered with a disposable absorbent pad.
-
Solution Preparation and Use: All work with solutions of this compound should be performed within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required for all personnel handling this compound.
-
Gloves: Double gloving with nitrile gloves is mandatory.[4] Check gloves for integrity before each use and change them immediately if contaminated.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn at all times.
-
Lab Coat: A dedicated lab coat, preferably a disposable one or one made of a low-permeability fabric, must be worn.[4]
-
Respiratory Protection: For procedures with a high risk of aerosolization outside of a containment device, a properly fitted N95 respirator or higher is required.[3]
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Avoid hand-to-mouth and hand-to-eye contact.
Experimental Workflow Diagram
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
